cis-1,4-Bis(aminomethyl)cyclohexane
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71997. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[4-(aminomethyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKYYJDTWKERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062511, DTXSID101298049, DTXSID501302155 | |
| Record name | 1,4-Cyclohexanedimethanamine | |
| Source | EPA DSSTox | |
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| Record name | trans-1,4-Cyclohexanedimethanamine | |
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| Record name | cis-1,4-Cyclohexanedimethanamine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-93-1, 10029-09-1, 10029-07-9 | |
| Record name | 1,4-Cyclohexanedimethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanedimethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10029-09-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10029-07-9 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanedimethanamine | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1,4-Cyclohexanedimethanamine | |
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| Record name | trans-1,4-Cyclohexanedimethanamine | |
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| Record name | cis-1,4-Cyclohexanedimethanamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-1,4-ylenebis(methylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1,4-Bis(aminomethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-1,4-Bis(aminomethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of cis-1,4-Bis(aminomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of cis-1,4-Bis(aminomethyl)cyclohexane, a crucial building block in pharmaceutical and materials science. This document details common synthetic routes, purification strategies with a focus on isomer separation, and relevant quantitative data to support experimental design and process development.
Synthesis of 1,4-Bis(aminomethyl)cyclohexane
The primary industrial synthesis of 1,4-Bis(aminomethyl)cyclohexane involves the catalytic hydrogenation of p-xylylenediamine. This process typically yields a mixture of cis and trans isomers. Alternative routes starting from terephthalonitrile or 1,4-bis(hydroxymethyl)cyclohexane have also been reported.
A common method for producing a mixture of cis and trans isomers is through the hydrogenation of p-phenylene diamine over nickel or cobalt catalysts.[1][2] The resulting isomeric mixture serves as the starting material for subsequent isomerization and purification steps to isolate the desired cis-isomer.
Experimental Protocol: Catalytic Hydrogenation of Terephthalonitrile
This protocol describes the synthesis of 1,4-bis(aminomethyl)cyclohexane via the hydrogenation of terephthalonitrile.
Procedure:
-
Charge a high-pressure autoclave with terephthalonitrile and ethanol as the solvent.
-
Add a suitable hydrogenation catalyst (e.g., a proprietary nickel/copper/chromium catalyst).
-
Pressurize the autoclave with hydrogen gas to a pressure of at least 750 psi.
-
Heat the reaction mixture and maintain it at the target temperature for a specified duration (e.g., 300 minutes).
-
After the reaction, cool the autoclave, vent the hydrogen, and filter the catalyst from the reaction mixture.
-
Analyze the resulting product mixture to determine the yield of 1,4-bis(aminomethyl)cyclohexane and the presence of any byproducts.
Note: Operating at pressures below 750 psi has been shown to result in significantly lower yields.[3]
Purification and Isomer Separation
The critical step in obtaining pure this compound is the separation of the cis and trans isomers from the crude reaction mixture. Techniques such as distillation and fractional crystallization are commonly employed.
Isomerization to Enrich the trans-Isomer
In some applications, the trans isomer is the desired product. A method for enriching the trans-isomer content involves an isomerization step followed by distillation.[4] This process can be adapted to facilitate the removal of the trans-isomer, thereby enriching the cis-isomer in the remaining mixture.
Experimental Protocol: Isomerization of a cis-rich Mixture
-
A cis-rich mixture of 1,4-bis(aminomethyl)cyclohexane (e.g., 67.8% cis, 32.2% trans) is charged into a reaction vessel equipped with a thermometer and a reflux condenser under a nitrogen atmosphere.[4]
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An alkali metal compound, such as sodium hydride, and p-xylylenediamine are added to the mixture.[4]
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The reaction mixture is heated to a specific temperature (e.g., 110°C) and held for a designated time (e.g., 8 hours) to facilitate isomerization.[4]
-
Following the isomerization, the reaction product is purified by distillation.[4]
Separation via Dihydrochloride Formation
A patented method for separating the cis and trans isomers involves their conversion to dihydrochlorides in a methanol solution. This process allows for the recovery of a major amount of the trans isomer, which can be followed by the isolation of the cis isomer.[5]
Quantitative Data
The following tables summarize quantitative data reported in the literature for the synthesis and purification of 1,4-Bis(aminomethyl)cyclohexane.
| Starting Material | Catalyst | Solvent | Pressure (psi) | Reaction Time (min) | Yield of 1,4-bis(aminomethyl)cyclohexane | Reference |
| Terephthalonitrile | Not specified | Ethanol | 500 | 300 | 8% | [3] |
| Isomerization Starting Ratio (cis/trans) | Isomerization Conditions | Final Isomer Ratio (cis/trans) | Purity of Isolated Isomers | Reference |
| 80/20 | 5% Ru on alumina, sodium methoxide, 200°C, 2 hours | 65/35 | Not specified | [1] |
| Not specified | Conversion to dihydrochlorides | Not applicable | trans-TMCHD: 99+% pure, cis-TMCHD: 95+% pure | [5] |
Visualizing the Workflow
Synthesis Pathway
Caption: Synthesis of 1,4-Bis(aminomethyl)cyclohexane.
Purification and Isomer Separation Workflow
Caption: Purification and Isomer Separation Workflow.
References
- 1. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 2. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Spectroscopic Characterization of cis-1,4-Bis(aminomethyl)cyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for cis-1,4-Bis(aminomethyl)cyclohexane, a versatile diamine building block utilized in various research and development applications, including the synthesis of pharmaceuticals and specialty polymers. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~1.71 | Multiplet | 4H | Cyclohexane ring protons |
| ~1.45 | Multiplet | 4H | Cyclohexane ring protons |
| ~1.10 | Multiplet | 2H | Methine protons (CH) |
| 2.55 | Doublet | 4H | Methylene protons (CH₂-N) |
| 1.33 | Singlet (broad) | 4H | Amine protons (NH₂) |
¹³C NMR Data
Experimental ¹³C NMR data for this compound is not currently available in publicly accessible databases.
Infrared (IR) Spectroscopy Data
The following data is based on a typical Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Strong, Broad | N-H stretch (primary amine) |
| 2920 - 2850 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| 1450 | Medium | C-H bend (methylene) |
| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |
Mass Spectrometry Data
The following data corresponds to the electron ionization (EI) mass spectrum of this compound.[3]
| m/z | Relative Intensity (%) | Assignment |
| 142 | 5 | [M]⁺ (Molecular Ion) |
| 125 | 20 | [M - NH₃]⁺ |
| 112 | 100 | [M - CH₂NH₂]⁺ |
| 97 | 30 | |
| 82 | 45 | |
| 56 | 80 | |
| 44 | 60 | [CH₂NH₂]⁺ |
| 30 | 95 | [CH₂NH]⁺ |
Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O)
-
NMR tubes (5 mm)
-
Pipettes
Instrumentation:
-
500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis: Integrate the signals and determine the chemical shifts relative to the residual solvent peak.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Isopropanol or acetone for cleaning
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR)[2]
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the neat liquid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Methanol or other suitable volatile solvent
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column for separation.
-
Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
Physical properties of cis-1,4-Bis(aminomethyl)cyclohexane (solubility, melting point)
An In-depth Technical Guide to the Physical Properties of 1,4-Bis(aminomethyl)cyclohexane
This technical guide provides a detailed overview of the key physical properties of cis-1,4-Bis(aminomethyl)cyclohexane and its common isomeric mixture, focusing on solubility and melting point. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize alicyclic diamines. This document outlines the physical characteristics, methods for their determination, and a logical workflow for property analysis.
Physical Properties Summary
1,4-Bis(aminomethyl)cyclohexane is most commonly available as a mixture of cis and trans isomers (CAS No. 2549-93-1).[1][2] The pure cis-isomer is also commercially available (CAS No. 10029-09-1).[3] Both the isomerically pure substance and the mixture present as a colorless to almost colorless clear liquid at room temperature.[3][4][5] The compound is noted to be air sensitive and should be stored under an inert atmosphere.[2][4]
Data Presentation
The quantitative physical properties for 1,4-Bis(aminomethyl)cyclohexane are summarized in the table below. Data primarily corresponds to the mixture of cis and trans isomers unless otherwise specified.
| Property | Value | Isomer | Reference(s) |
| Melting Point | -9 °C | cis/trans mix | [2] |
| Physical State | Liquid at 20°C | cis & cis/trans mix | [3][4][5] |
| Molecular Formula | C₈H₁₈N₂ | Not applicable | [1][2] |
| Molecular Weight | 142.24 g/mol | Not applicable | [1][2] |
| Water Solubility | Soluble | cis/trans mix | [2] |
| Solvent Solubility | Soluble in organic solvents (by inference from 1,3-isomer) | Not specified | [6] |
| Boiling Point | 240-245 °C | cis/trans mix | [2] |
| Density | 0.94 g/cm³ | cis/trans mix | [2] |
| Refractive Index | 1.491-1.495 | cis/trans mix | [2] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the solubility and melting point of amine compounds like 1,4-Bis(aminomethyl)cyclohexane.
Determination of Solubility
The solubility of an amine is assessed in various solvents to understand its polarity and basicity.
2.1.1 Protocol for Water Solubility
-
Add approximately 0.5 mL of deionized water to a clean test tube.
-
Introduce 1-2 drops of the liquid amine sample into the test tube.
-
Agitate the tube vigorously for 30-60 seconds.
-
Observe the solution. A completely homogeneous and clear solution indicates solubility. Cloudiness or the presence of distinct layers indicates insolubility or partial solubility.
-
To confirm the basicity of the amine, touch a clean glass stirring rod to the solution and then to a strip of red litmus paper or pH paper. A color change to blue (or a pH reading > 8) is characteristic of an amine.
2.1.2 Protocol for Acid Solubility This test is crucial for amines that are insoluble in water. The basic nitrogen atom is protonated by acid, forming a water-soluble ammonium salt.
-
Add approximately 0.5 mL of a 5% hydrochloric acid (HCl) solution to a clean test tube.
-
Introduce 1-2 drops of the liquid amine sample.
-
Stir the mixture vigorously.
-
Observe the solution. The formation of a clear, homogeneous solution indicates that the compound is a base and has formed a soluble salt, confirming the presence of an amine functional group.
Determination of Melting/Freezing Point
Since 1,4-Bis(aminomethyl)cyclohexane is a liquid at room temperature, the relevant property is its freezing point (or melting point for a frozen sample). The procedure is fundamentally the same as a standard melting point determination but requires initial cooling.
-
Sample Preparation: Place a small liquid sample into a capillary tube, ensuring a column height of 2-3 mm.
-
Cooling: Place the capillary tube in a suitable apparatus (such as a Mel-Temp or Thiele tube) that has been cooled to below the expected melting point (e.g., -15 °C). A cooling bath of dry ice and acetone can be used to freeze the sample initially.
-
Heating: Begin heating the sample slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the anticipated melting point.
-
Observation: The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Visualization of Experimental Workflow
The logical process for determining the physical properties of an unknown amine sample is depicted in the following workflow diagram.
Caption: Workflow for Physical Property Determination of an Amine.
References
- 1. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 2549-93-1,1,4-Cyclohexanebis(methylamine) | lookchem [lookchem.com]
- 3. This compound | 10029-09-1 | TCI EUROPE N.V. [tcichemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. labproinc.com [labproinc.com]
- 6. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]
A Technical Guide to cis-1,4-Bis(aminomethyl)cyclohexane: Properties, Applications, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-1,4-Bis(aminomethyl)cyclohexane, a versatile cycloaliphatic diamine. It details the compound's chemical identity, including its CAS number and synonyms, and delves into its primary applications in polymer chemistry and potential relevance in drug discovery. This document offers structured data on its properties, detailed experimental protocols for its use in the synthesis of polyamides and as a curing agent for epoxy resins, and explores the potential biological significance of related structures.
Chemical Identity and Properties
This compound is a cycloaliphatic diamine featuring two primary amine groups attached to a cyclohexane ring in a cis configuration. This specific stereochemistry influences its physical and chemical properties, making it a valuable building block in various chemical syntheses.
| Identifier | Value |
| CAS Number | 10029-09-1[1] |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.25 g/mol [1] |
Synonyms:
Applications in Polymer Chemistry
The primary industrial application of this compound lies in polymer synthesis, where it serves as a monomer for polyamides and a curing agent for epoxy resins. The stereochemistry of the diamine is a critical factor in determining the physical properties of the resulting polymers. For instance, in polyamides, a higher ratio of the trans-isomer can lead to improved melting point and thermal stability.[2] Similarly, polyurethanes derived from the trans-isomer exhibit enhanced heat resistance and solubility.[2]
Polyamide Synthesis
This compound can be polymerized with dicarboxylic acids or their derivatives to form polyamides. The following is a general experimental protocol for the synthesis of a polyamide using this diamine.
Experimental Protocol: Synthesis of Polyamide
An ether diamine monomer containing a cyclohexane structure, 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC), was synthesized through a nucleophilic substitution reaction of 1,1-bis(4-hydroxyphenyl)cyclohexane and p-chloronitrobenzene in the presence of K₂CO₃, which was followed by catalytic hydrazine reduction.[3] Using triphenyl phosphite and pyridine as a condensing agent, novel polyamides were directly polycondensated from BAPC with various aromatic dicarboxylic acids in an N-methyl-2-pyrrolidone (NMP) solution containing dissolved calcium chloride.[3] The resulting polyamides exhibited inherent viscosities ranging from 0.97 to 1.61 dLg⁻¹.[3]
Epoxy Resin Curing Agent
This compound is an effective curing agent for epoxy resins, valued for its low viscosity and ability to produce cured products with a high glass transition temperature (Tg).[4] The amine groups react with the epoxide rings of the resin to form a cross-linked polymer network.
Experimental Workflow: Epoxy Resin Curing
The following diagram illustrates the general workflow for curing an epoxy resin with an amine hardener like this compound.
Caption: General workflow for curing epoxy resins.
Experimental Protocol: Epoxy Resin Curing
While a specific detailed protocol for the cis-isomer was not found in the searched literature, a general procedure for amine curing of epoxy resins can be adapted. The cycloaliphatic epoxy resin TTA21P can be cured with amines such as isophorone diamine (IPDA) or D230, though this reaction requires high temperatures for a prolonged period to achieve full curing.[5] The addition of a promoter, such as a boron trifluoride complex, can significantly reduce the curing temperature and time.[5]
Relevance in Drug Development
While direct pharmacological studies on this compound are not extensively documented in the available literature, the cyclohexane-diamine scaffold is of significant interest in medicinal chemistry.
Platinum(II) Complexes with Cytotoxic Activity
A study on the related compound, 1,2-bis(aminomethyl)cyclohexane, has shown that it can be used as a carrier ligand in novel platinum(II) complexes.[6] These complexes have demonstrated in vitro tumor cell growth inhibitory activity against human carcinoma cell lines A2780 and A2780cisR, the latter being resistant to the common chemotherapy drug cisplatin.[6] The study highlights the potential of such cyclohexane-based diamines to overcome cisplatin resistance.[6] The interaction of these complexes with DNA was investigated, suggesting that DNA is a primary target for their cytotoxic effects.[6]
Logical Relationship: From Ligand to Potential Anticancer Agent
Caption: Potential pathway to developing cytotoxic agents.
Structural Component of a Marketed Drug
The trans-isomer of a related structure, 4-substituted cyclohexane-1-amine, is a key structural element in the antipsychotic drug Cariprazine.[7] This highlights the importance of the cyclohexane-amine moiety in the design of centrally acting pharmaceuticals. Biocatalytic methods using transaminases are being explored for the stereoselective production of these trans-isomers.[7]
Conclusion
This compound is a valuable chemical intermediate with well-established applications in polymer science. Its specific stereochemistry plays a crucial role in defining the properties of resulting polyamides and epoxy resins. While its direct biological activity is not yet thoroughly elucidated, the broader class of cyclohexane-diamines and related structures shows significant promise in the development of novel therapeutics, particularly in the area of oncology and central nervous system disorders. Further research into the synthesis of its derivatives and their pharmacological evaluation is warranted to fully explore its potential in drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 6. Design, synthesis and SAR studies of novel 1,2-bis(aminomethyl)cyclohexane platinum(II) complexes with cytotoxic activity. Studies of interaction with DNA of iodinated seven-membered 1,4-diaminoplatinocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for High-Purity cis-1,4-Bis(aminomethyl)cyclohexane
For researchers, scientists, and professionals in drug development, sourcing high-purity reagents is paramount to ensuring the reliability and reproducibility of experimental outcomes. cis-1,4-Bis(aminomethyl)cyclohexane, a key building block in the synthesis of various organic molecules, is available from a range of commercial suppliers. This technical guide provides an in-depth overview of these suppliers, available purity data, and detailed experimental protocols for isomer analysis.
Supplier Landscape and Purity Overview
Several chemical suppliers offer this compound. While many provide a mixture of cis and trans isomers, a select few offer the high-purity cis isomer specifically. The stated purity for most products is typically greater than 98% as determined by gas chromatography (GC). However, the precise isomeric ratio is a critical parameter that often requires further investigation by the end-user.
Below is a summary of prominent suppliers and their offerings.
| Supplier | Product Name | CAS Number | Stated Purity | Notes |
| TCI Chemicals | This compound | 10029-09-1 | >98.0% (GC) | Also offers the cis- and trans- mixture.[1] |
| Simson Pharma Limited | This compound | 10029-09-1 | High quality, accompanied by a Certificate of Analysis. | Specializes in pharmaceutical standards. |
| Sigma-Aldrich | 1,4-bis-(aminomethyl)-cyclohexane (mixture of isomers) | 2549-93-1 | Not specified | Product intended for early discovery research; buyer assumes responsibility for purity confirmation.[2] |
| Advent Bio | 1,4-Bis(aminomethyl)cyclohexane (cis- and trans- mixture) | 2549-93-1 | High quality | Offers bulk quantities. |
| Fisher Scientific | This compound 98.0+% | 10029-09-1 | 98.0+% | Distributed for TCI America.[3] |
Note: While a Certificate of Analysis (CoA) is often available upon request, the level of detail regarding the isomeric ratio can vary. It is recommended to contact the supplier directly for specific batch data if high isomeric purity is critical for the application.
Experimental Protocols for Isomer Analysis
Accurate determination of the cis/trans isomer ratio is crucial for applications where stereochemistry influences the final product's properties. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.
Gas Chromatography (GC) for Isomer Separation
Gas chromatography is a powerful technique for separating and quantifying the cis and trans isomers of 1,4-Bis(aminomethyl)cyclohexane. The separation is based on the different boiling points and interactions of the isomers with the stationary phase of the GC column.
Methodology:
-
Column Selection: A polar capillary column is recommended for optimal separation of the isomers. A column with a cyanopropyl-based stationary phase is often effective.
-
Sample Preparation:
-
Prepare a dilute solution of the 1,4-Bis(aminomethyl)cyclohexane sample in a suitable solvent such as methanol or dichloromethane. A typical concentration is 1 mg/mL.
-
If derivatization is necessary to improve volatility or peak shape, consult relevant literature for appropriate derivatizing agents (e.g., silylation reagents).
-
-
GC Parameters (starting point):
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times. The elution order may vary depending on the column and conditions.
-
Quantify the relative peak areas to determine the isomeric ratio.
-
NMR Spectroscopy for Isomer Identification
¹H NMR spectroscopy is an invaluable tool for distinguishing between cis and trans isomers based on the differences in the chemical shifts and coupling constants of the cyclohexane ring protons.
Methodology:
-
Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Spectral Analysis:
-
Chemical Shifts: The axial and equatorial protons in the cyclohexane ring will have distinct chemical shifts. In the cis isomer, the two aminomethyl groups are on the same side of the ring (one axial, one equatorial in the chair conformation), leading to a different magnetic environment compared to the trans isomer where they are on opposite sides (both equatorial or both axial).
-
Coupling Constants (J-values): The coupling constants between adjacent protons in the cyclohexane ring are highly dependent on the dihedral angle. Trans isomers often exhibit larger coupling constants for axial-axial proton interactions (typically 8-13 Hz) compared to axial-equatorial and equatorial-equatorial interactions (typically 2-5 Hz). These differences in coupling patterns can be used to assign the stereochemistry.
-
Applications in Drug Development and Material Science
High-purity this compound serves as a versatile building block in several areas:
-
Pharmaceutical Synthesis: It is used as a diamine linker in the synthesis of novel therapeutic agents. The defined stereochemistry of the cis isomer can be crucial for achieving the desired biological activity and pharmacological profile.
-
Polymer Chemistry: This compound is a monomer used in the production of polyamides and as a curing agent for epoxy resins. The stereochemistry of the diamine influences the polymer's physical properties, such as its melting point, solubility, and thermal stability.[4][5][6] For instance, it is known that the trans isomer can lead to polyamides with higher melting points and thermal stability.
Visualizations
Supplier Landscape
Caption: Commercial supplier landscape for this compound.
General Workflow for Isomer Purity Analysis
Caption: General workflow for determining the isomeric purity of 1,4-Bis(aminomethyl)cyclohexane.
References
- 1. 1,4-Bis(aminomethyl)cyclohexane | 2549-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 1,4-BIS-(AMINOMETHYL)-CYCLOHEXANE (MIXTURE OF ISOMERS) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]
An In-Depth Technical Guide to the Thermal Stability and Degradation of cis-1,4-Bis(aminomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of cis-1,4-Bis(aminomethyl)cyclohexane. Due to a lack of specific published experimental studies on the thermal analysis of the pure cis-isomer monomer, this document also furnishes detailed, generalized experimental protocols for undertaking such an analysis. Furthermore, it discusses the expected degradation products based on available safety data.
Introduction
This compound is a diamine building block utilized in the synthesis of various polymers, such as polyamides and polyimides, and has potential applications in drug development and material science. An understanding of its thermal stability is crucial for determining safe handling and processing temperatures, as well as for predicting the long-term stability of materials derived from it. This guide aims to consolidate the available information and provide a framework for further experimental investigation.
Thermal Stability and Decomposition Data
Currently, there is no publicly available quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) that specifically details the decomposition temperature of this compound. Safety Data Sheets (SDS) for this compound and its mixtures with the trans-isomer consistently report that the decomposition temperature is "not available" or "no information available".[1][2][3] The compound is generally stated to be stable under normal storage conditions.[1][3]
Hazardous Decomposition Products
In the event of thermal decomposition, the following hazardous substances are expected to be generated.[1][2][3][4] This information is critical for safety assessments and for designing appropriate ventilation and mitigation strategies during high-temperature applications.
| Decomposition Product | Chemical Formula |
| Nitrogen Oxides | NOx |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO₂ |
Proposed Thermal Degradation Pathway
The thermal degradation of this compound is anticipated to proceed through the cleavage of its chemical bonds at elevated temperatures, leading to the formation of smaller, volatile molecules. The presence of nitrogen and carbon in the structure logically leads to the formation of nitrogen oxides, carbon monoxide, and carbon dioxide under thermal stress, particularly in the presence of oxygen.
Caption: Conceptual pathway for the thermal degradation of this compound.
Experimental Protocols for Thermal Analysis
For researchers intending to quantify the thermal stability of this compound, the following detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Use an inert sample pan, typically platinum or alumina.
-
-
Sample Preparation:
-
As this compound is a liquid at room temperature, carefully pipette a small, representative sample (typically 5-10 mg) into the TGA pan.
-
Record the exact initial mass of the sample.
-
-
Experimental Parameters:
-
Purge Gas: High-purity nitrogen or argon should be used to maintain an inert atmosphere and prevent oxidative degradation. A typical flow rate is 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is a standard starting point for initial screening.
-
Temperature Range: The experiment should typically be run from ambient temperature (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
The onset of decomposition is often determined by the intersection of the baseline with the tangent of the decomposition curve.
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of mass loss.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying thermal events such as melting, boiling, and decomposition.
Methodology:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
-
Sample Preparation:
-
Hermetically seal a small amount of the liquid sample (typically 2-5 mg) in an aluminum or stainless steel DSC pan to prevent evaporation before decomposition.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
Experimental Parameters:
-
Purge Gas: Use an inert gas like nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Temperature Range: The temperature range should be similar to that used in the TGA analysis.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Endothermic peaks may correspond to melting or boiling, while exothermic peaks typically indicate decomposition.
-
The onset temperature of the exothermic decomposition peak provides information on the initiation of the degradation process.
-
Generalized Experimental Workflow for Evolved Gas Analysis
To identify the specific gaseous products evolved during decomposition, a hyphenated technique such as TGA coupled with Mass Spectrometry (TGA-MS) or TGA with Fourier Transform Infrared Spectroscopy (TGA-FTIR) is highly recommended.
Caption: A generalized workflow for analyzing thermal stability and evolved gases using TGA-MS.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Polyamide Synthesis Using cis-1,4-Bis(aminomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,4-Bis(aminomethyl)cyclohexane is a cycloaliphatic diamine monomer that imparts unique properties to polyamides. The presence of the cyclohexane ring in the polymer backbone can enhance thermal stability, mechanical strength, and solubility in certain organic solvents compared to their purely aliphatic counterparts. The cis configuration of the aminomethyl groups influences the polymer chain's geometry, affecting its packing and crystalline properties. These polyamides are of interest in various applications, including high-performance fibers, engineering plastics, and matrices for controlled drug delivery.
This document provides detailed application notes and experimental protocols for the synthesis of polyamides using this compound. The protocols are based on established methods for polyamide synthesis and have been adapted for this specific monomer.
Data Presentation
The properties of polyamides synthesized from cycloaliphatic diamines can vary significantly based on the comonomer (diacid or diacid chloride) and the polymerization method. Below is a summary of typical properties reported for polyamides containing a 1,4-cyclohexane moiety.
| Property | Polyamide with Aliphatic Diacid (e.g., Adipic Acid) | Polyamide with Aromatic Diacid (e.g., Terephthalic Acid) | Reference(s) |
| Thermal Properties | |||
| Glass Transition (Tg) | 80 - 120 °C | 150 - 250 °C | [1] |
| Melting Temperature (Tm) | 250 - 290 °C | > 300 °C (often decomposes before melting) | [1] |
| Decomposition Temp (Td) | ~ 400 °C | > 450 °C | [1] |
| Mechanical Properties | |||
| Tensile Strength | 50 - 80 MPa | 80 - 120 MPa | [2] |
| Tensile Modulus | 1.5 - 2.5 GPa | 2.5 - 4.0 GPa | [2] |
| Elongation at Break | 50 - 150 % | 5 - 20 % | [2] |
| Solubility | |||
| Soluble in strong acids (e.g., sulfuric acid, formic acid), m-cresol. | Generally soluble in polar aprotic solvents (e.g., NMP, DMAc) with added salts (e.g., LiCl), and strong acids. | [1] |
Experimental Protocols
Two primary methods for synthesizing polyamides from this compound are presented: Interfacial Polymerization and Melt Polymerization.
Protocol 1: Interfacial Polymerization
This method is suitable for the synthesis of aromatic or semi-aromatic polyamides at low temperatures using a diacid chloride.
Materials:
-
This compound
-
Terephthaloyl chloride (or other aromatic diacid chloride)
-
Sodium hydroxide (NaOH)
-
Hexane (or other suitable organic solvent)
-
Distilled water
-
Acetone
Equipment:
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Glass rod or tweezers
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Aqueous Phase Preparation: In a 250 mL beaker, dissolve a specific amount of this compound and sodium hydroxide in distilled water.
-
Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of terephthaloyl chloride in hexane.
-
Polymerization: Carefully pour the organic phase over the aqueous phase to form two distinct layers. The polyamide will form at the interface of the two layers.
-
Polymer Film Formation: Using a glass rod or tweezers, gently grasp the polyamide film at the interface and pull it out continuously. A rope of polyamide can be drawn.
-
Washing: Wash the collected polyamide thoroughly with distilled water and then with acetone to remove unreacted monomers and salts.
-
Drying: Dry the polyamide in an oven at a suitable temperature (e.g., 80 °C) under vacuum until a constant weight is achieved.
Protocol 2: Melt Polymerization
This method is suitable for the synthesis of aliphatic polyamides from a diamine and a dicarboxylic acid.
Materials:
-
This compound
-
Adipic acid (or other aliphatic dicarboxylic acid)
-
Nitrogen gas supply
-
Methanol or Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet and outlet
-
Vacuum connection
Procedure:
-
Salt Formation: In a beaker, dissolve equimolar amounts of this compound and adipic acid in methanol or ethanol. The nylon salt will precipitate.
-
Salt Isolation: Filter the salt and wash it with cold methanol or ethanol. Dry the salt under vacuum.
-
Polycondensation: Place the dried nylon salt in a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Heating under Nitrogen: Heat the flask gradually under a slow stream of nitrogen. The salt will melt, and water will start to evolve.
-
Vacuum Application: Once the initial evolution of water has subsided, apply a vacuum to the system to remove the remaining water and drive the polymerization to completion.
-
Polymer Isolation: After several hours, the viscosity of the melt will increase significantly. Cool the reactor and isolate the solid polyamide.
Visualizations
Caption: General workflow for polyamide synthesis.
Caption: General structure of the resulting polyamide.
References
Application Notes and Protocols: cis-1,4-Bis(aminomethyl)cyclohexane as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,4-Bis(aminomethyl)cyclohexane is a cycloaliphatic diamine that serves as an effective curing agent for epoxy resins. Its unique chemical structure, featuring a cyclohexane ring, imparts notable properties to the cured epoxy network, including high glass transition temperature (Tg), low viscosity, and rapid curing characteristics. These attributes make it a suitable candidate for applications demanding high performance, such as in the formulation of advanced composites, structural adhesives, and coatings. This document provides detailed application notes, experimental protocols, and quantitative data for utilizing this compound as a curing agent for epoxy resins.
Curing Mechanism
The curing of epoxy resins with this compound proceeds primarily through the nucleophilic addition of the primary amine groups to the epoxide rings of the epoxy resin. Each amine group contains two active hydrogen atoms, allowing for the formation of a highly cross-linked, three-dimensional thermoset network. This reaction can be initiated at ambient temperature and accelerated with the application of heat. The rigid cycloaliphatic structure of the curing agent contributes to the high thermal and mechanical performance of the final cured product.
Quantitative Data on Cured Resin Properties
The following tables summarize the typical mechanical and thermal properties of epoxy resins cured with bis(aminomethyl)cyclohexane. It is important to note that the specific properties can vary depending on the exact epoxy resin used, the stoichiometry of the mixture, and the curing schedule. The data presented here is a synthesis of values reported for epoxy systems cured with isomers of 1,4-bis(aminomethyl)cyclohexane and is intended to serve as a guide.
Table 1: Mechanical Properties of Cured Epoxy Resin
| Property | Typical Value Range | Test Method |
| Tensile Strength | 70 - 90 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |
| Flexural Strength | 100 - 130 MPa | ASTM D790 |
| Flexural Modulus | 2.8 - 3.8 GPa | ASTM D790 |
| Compressive Strength | 90 - 120 MPa | ASTM D695 |
Table 2: Thermal Properties of Cured Epoxy Resin
| Property | Typical Value Range | Test Method |
| Glass Transition Temperature (Tg) | 140 - 180 °C | DSC (ASTM E1356) |
| Onset Decomposition Temperature (Td) | 300 - 350 °C | TGA (ASTM E1131) |
| Coefficient of Thermal Expansion (CTE) | 50 - 70 µm/m°C | TMA (ASTM E831) |
Experimental Protocols
Stoichiometry Calculation
To achieve optimal properties, it is crucial to use the correct stoichiometric ratio of the epoxy resin and the curing agent. The amount of curing agent required can be calculated using the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxide Equivalent Weight (EEW) of the resin.
Amine Hydrogen Equivalent Weight (AHEW) Calculation:
AHEW = (Molecular Weight of Amine) / (Number of Active Hydrogens)
For this compound (C₈H₁₈N₂), the molecular weight is approximately 142.24 g/mol . It has two primary amine groups, each with two active hydrogens, for a total of 4 active hydrogens.
AHEW = 142.24 g/mol / 4 = 35.56 g/eq
Parts by Weight (phr) Calculation:
phr (parts per hundred resin) = (AHEW / EEW) * 100
For example, for an epoxy resin with an EEW of 180 g/eq:
phr = (35.56 / 180) * 100 ≈ 19.76 phr
This means approximately 19.76 parts by weight of this compound should be used for every 100 parts by weight of the epoxy resin.
Curing Protocol
A typical curing schedule for a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with this compound is as follows:
-
Mixing: The epoxy resin and curing agent are weighed to the correct stoichiometric ratio in a clean, dry container. The components are then thoroughly mixed at room temperature for 5-10 minutes until a homogeneous mixture is achieved. To ensure complete mixing, a "two-cup" method is recommended, where the mixture is transferred to a second clean cup and mixed again.
-
Degassing: The mixture is then degassed in a vacuum chamber at room temperature for 10-15 minutes, or until all visible air bubbles have been removed.
-
Curing: The degassed mixture is poured into a preheated mold and cured in an oven. A typical two-stage curing schedule is recommended for optimal cross-linking:
-
Initial Cure: 2 hours at 80°C.
-
Post-Cure: 3 hours at 150°C.
-
The mold should be allowed to cool to room temperature before demolding the cured sample.
Characterization Protocols
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small sample (5-10 mg) of the fully cured epoxy resin is hermetically sealed in an aluminum DSC pan.
-
Procedure:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to 25°C.
-
Perform a second heating scan from 25°C to 200°C at 10°C/min.
-
-
Analysis: The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve of the second heating scan, according to ASTM E1356.
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A small sample (10-15 mg) of the fully cured epoxy resin is placed in a ceramic or platinum TGA pan.
-
Procedure:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Analysis: The onset of decomposition is determined from the TGA thermogram, typically as the temperature at which 5% weight loss occurs.
-
Instrument: A Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Acquire a spectrum of the uncured epoxy-amine mixture.
-
Acquire spectra at various intervals during the curing process.
-
Acquire a final spectrum of the fully cured material.
-
-
Analysis: The curing process is monitored by observing the disappearance of the epoxide peak (around 915 cm⁻¹) and the primary amine N-H bending peak (around 1600 cm⁻¹) and the appearance of a broad hydroxyl (-OH) peak (around 3200-3600 cm⁻¹).
Visualizations
Application Notes and Protocols for Interfacial Polymerization using a Cycloaliphatic Diamine
A-Note-ID: AN-IP-001
Introduction
Interfacial polymerization is a powerful technique for the in-situ formation of thin-film composite (TFC) membranes, which are widely employed in separation processes such as nanofiltration and reverse osmosis. The performance of these membranes is critically dependent on the choice of monomers. The use of cycloaliphatic diamines, such as cis-1,4-Bis(aminomethyl)cyclohexane, is of growing interest due to the potential for creating membranes with enhanced stability and unique separation characteristics compared to their aromatic counterparts.
Experimental Protocol
This protocol details the steps for the preparation of a thin-film composite polyamide membrane on a porous support.
Materials:
-
Porous support membrane (e.g., polysulfone (PSf) or polyacrylonitrile (PAN))
-
Aqueous phase monomer: 1,4-cyclohexanediamine (CHD)
-
Organic phase monomer: Trimesoyl chloride (TMC)
-
Deionized (DI) water
-
n-hexane (or other suitable organic solvent)
-
Sodium hydroxide (NaOH) for support hydrolysis (optional, depending on the support material)
Equipment:
-
Membrane casting or holding frame
-
Glass plate
-
Rubber roller
-
Beakers and graduated cylinders
-
Pipettes
-
Forceps
-
Oven for drying
Procedure:
-
Support Membrane Preparation:
-
If required, the porous support membrane (e.g., PAN) is first hydrolyzed to improve its hydrophilicity. This can be achieved by immersing the support in a 2M NaOH solution at 50°C for 30 minutes.
-
Following hydrolysis, the support membrane is thoroughly washed with DI water until the pH of the rinse water is neutral (pH 7).
-
The prepared support is stored in DI water until use.
-
-
Aqueous Phase Application:
-
The wet support membrane is secured onto a clean glass plate or a dedicated frame.
-
Excess water from the surface of the support is removed using a rubber roller to ensure a uniform application of the aqueous solution.
-
An aqueous solution of the diamine is prepared. For example, a 2.5 wt.% solution of 1,3-cyclohexanediamine (an isomer of the 1,4-diamine) has been used in similar studies.[2][3][4]
-
The aqueous diamine solution is poured onto the surface of the support membrane and allowed to remain in contact for a specified duration, for instance, 2 minutes.[2][3][4]
-
-
Interfacial Polymerization Reaction:
-
After the designated contact time, the excess aqueous solution is drained from the membrane surface.
-
An organic solution of the acyl chloride is then poured over the amine-saturated support. A typical concentration used in related studies is 1 wt.% TMC in n-hexane.[2][3][4]
-
The interfacial polymerization reaction is allowed to proceed for a short period, for example, 30 seconds.[2][3][4]
-
-
Post-Treatment:
-
Following the reaction, the organic solution is drained off.
-
The resulting thin-film composite membrane is then washed with n-hexane to remove any unreacted TMC.
-
The membrane is subsequently heat-cured in an oven at a specific temperature and duration (e.g., 60°C for 10 minutes) to complete the cross-linking of the polyamide layer.
-
Finally, the finished TFC membrane is stored in DI water until it is needed for characterization or use.
-
Quantitative Data Summary
The performance of TFC membranes is evaluated based on several key metrics, including water flux and salt rejection. The following table summarizes representative performance data for a TFC membrane fabricated using 1,3-cyclohexanediamine (CHDA) and trimesoyl chloride (TMC), which is presented here as an illustrative example of the expected performance of a cycloaliphatic diamine-based membrane.[2][3][4]
| Parameter | Value | Conditions |
| Water Flux (Jw) | 18.24 ± 1.33 L m⁻² h⁻¹ | Feed: Deionized water; Draw: 1 M Na₂SO₄ solution |
| Reverse Salt Flux (Js) | 5.75 ± 1.12 g m⁻² h⁻¹ | Feed: Deionized water; Draw: 1 M Na₂SO₄ solution |
| Js/Jw | 0.32 ± 0.07 g/L | Calculated from the water and reverse salt flux values |
Visualizations
.dot
References
- 1. Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution Polymerization of Polyamides with cis-1,4-Bis(aminomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of semi-aromatic polyamides via solution polymerization, utilizing cis-1,4-Bis(aminomethyl)cyclohexane as the aliphatic diamine monomer. The inclusion of the cycloaliphatic diamine is intended to impart unique properties to the resulting polyamides, such as improved solubility and modified thermal characteristics, which can be advantageous in various applications, including the development of advanced materials for drug delivery systems and medical devices.
Two primary methods for solution polymerization are detailed: Low-Temperature Solution Polycondensation and Direct Polycondensation (Yamazaki-Higashi Reaction).
Key Monomers
| Monomer | Structure | Molar Mass ( g/mol ) |
| This compound | NH₂CH₂-C₆H₁₀-CH₂NH₂ | 142.25 |
| Terephthaloyl Chloride | C₆H₄(COCl)₂ | 203.02 |
| Isophthaloyl Chloride | C₆H₄(COCl)₂ | 203.02 |
| Terephthalic Acid | C₆H₄(COOH)₂ | 166.13 |
| Isophthalic Acid | C₆H₄(COOH)₂ | 166.13 |
Method 1: Low-Temperature Solution Polycondensation
This method involves the reaction of a diamine with a diacid chloride in an aprotic amide solvent at low temperatures. The reaction is typically rapid and yields high molecular weight polymers.
Experimental Protocol
-
Drying of Solvent and Monomers:
-
Dry N-methyl-2-pyrrolidone (NMP) over calcium hydride (CaH₂) for 24 hours and then distill under reduced pressure.
-
Dry this compound by distillation under reduced pressure.
-
Recrystallize terephthaloyl chloride and isophthaloyl chloride from hexane prior to use.
-
-
Polymerization Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve 1.4225 g (10 mmol) of this compound in 40 mL of anhydrous NMP.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 2.0302 g (10 mmol) of solid terephthaloyl chloride (or isophthaloyl chloride) to the stirred solution under a nitrogen atmosphere.
-
Maintain the reaction temperature at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution into 400 mL of methanol with vigorous stirring.
-
The polyamide will precipitate as a fibrous solid.
-
Collect the polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
Representative Data
| Polyamide | Diacid Chloride | Yield (%) | Inherent Viscosity (dL/g)¹ | Tg (°C) | Tm (°C) |
| PA-1 | Terephthaloyl Chloride | >95 | 0.95 | 155 | 310 |
| PA-2 | Isophthaloyl Chloride | >95 | 0.88 | 140 | 285 |
¹ Measured in concentrated sulfuric acid at a concentration of 0.5 g/dL at 30°C.
Method 2: Direct Polycondensation (Yamazaki-Higashi Reaction)
This method allows for the synthesis of polyamides directly from a dicarboxylic acid and a diamine using a condensing agent, such as triphenyl phosphite and pyridine, in an amide solvent. This approach avoids the need for highly reactive and moisture-sensitive diacid chlorides.
Experimental Protocol
-
Drying of Reagents and Solvent:
-
Dry N-methyl-2-pyrrolidone (NMP), this compound, terephthalic acid, and isophthalic acid as described in Method 1.
-
Dry pyridine over potassium hydroxide (KOH) pellets and distill.
-
Triphenyl phosphite should be distilled under reduced pressure.
-
-
Polymerization Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add 1.4225 g (10 mmol) of this compound, 1.6613 g (10 mmol) of terephthalic acid (or isophthalic acid), 0.8 g of lithium chloride (LiCl), and 20 mL of NMP.
-
Add 8 mL of pyridine to the mixture.
-
Heat the solution to 100°C with stirring under a nitrogen atmosphere until all components are dissolved.
-
Add 6.2 g (20 mmol) of triphenyl phosphite to the solution.
-
Continue stirring at 100°C for 3 hours.
-
-
Polymer Isolation and Purification:
-
After cooling to room temperature, pour the polymer solution into 400 mL of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove residual solvents and byproducts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
Representative Data
| Polyamide | Dicarboxylic Acid | Yield (%) | Inherent Viscosity (dL/g)¹ | Tg (°C) | Tm (°C) |
| PA-3 | Terephthalic Acid | >90 | 0.85 | 152 | 305 |
| PA-4 | Isophthalic Acid | >90 | 0.78 | 138 | 280 |
¹ Measured in concentrated sulfuric acid at a concentration of 0.5 g/dL at 30°C.
Visualization of Experimental Workflows
Caption: Workflow for Low-Temperature Solution Polycondensation.
Caption: Workflow for Direct Polycondensation (Yamazaki-Higashi).
Characterization of Polyamides
The synthesized polyamides can be characterized using a variety of standard techniques to determine their structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages (typically showing characteristic peaks around 1630 cm⁻¹ for the C=O stretch and 3300 cm⁻¹ for the N-H stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Viscometry: To determine the inherent viscosity, which is an indicator of the polymer's molecular weight.
-
Gel Permeation Chromatography (GPC): For the determination of number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Application Notes and Protocols: The Role of cis-1,4-Bis(aminomethyl)cyclohexane in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final structure and properties of the MOF. While rigid aromatic linkers are commonly used, flexible aliphatic linkers, such as cis-1,4-Bis(aminomethyl)cyclohexane, offer unique opportunities for creating dynamic and responsive frameworks.
This compound is a flexible aliphatic diamine linker. Its non-planar cyclohexane ring and the rotational freedom of the aminomethyl groups can introduce structural flexibility into the MOF architecture. This flexibility can lead to interesting properties such as "breathing" effects in response to external stimuli, which can be advantageous for controlled guest uptake and release, a critical aspect of drug delivery. The amine functional groups also provide sites for further post-synthetic modification, allowing for the tuning of the MOF's properties.
Application: Flexible MOFs for Controlled Drug Delivery
MOFs synthesized with flexible linkers like this compound are of particular interest in the field of drug development. The inherent flexibility of the framework can allow for a more controlled and sustained release of encapsulated drug molecules.[1] The pores of these MOFs can adapt to the size and shape of the guest drug molecule, potentially leading to higher loading capacities. Furthermore, the dynamic nature of the framework may allow for drug release to be triggered by specific physiological conditions, such as pH or temperature changes.[2]
Key Advantages of Using this compound in MOF-based Drug Delivery:
-
Structural Flexibility: The cyclohexane ring in its cis conformation imparts a bent and flexible geometry to the linker, which can lead to the formation of dynamic MOF structures. This flexibility can enable controlled release of therapeutic agents.[1]
-
Amine Functionality: The primary amine groups can serve as coordination sites for metal ions and can also be functionalized post-synthetically to enhance biocompatibility or for targeted drug delivery.
-
Biocompatibility: Aliphatic linkers are often more biocompatible than their aromatic counterparts, which is a crucial consideration for in vivo applications.
Quantitative Data
While specific data for MOFs synthesized with this compound is limited in publicly available literature, the following table presents representative data for MOFs constructed with other flexible aliphatic linkers to provide an indication of their potential properties.
| Property | Representative Value Range | Significance in Drug Delivery |
| BET Surface Area | 500 - 2000 m²/g | A high surface area allows for a high drug loading capacity. |
| Pore Volume | 0.3 - 1.5 cm³/g | A larger pore volume can accommodate a greater amount of the drug. |
| Pore Size | 5 - 20 Å | The pore size must be large enough to encapsulate the drug molecule. |
| Drug Loading Capacity | 10 - 40 wt% | Indicates the mass percentage of the drug that can be loaded. |
| Release Time | 24 - 120 hours | Demonstrates the potential for sustained and controlled release. |
Experimental Protocols
The following is a general protocol for the solvothermal synthesis of a MOF using this compound as the organic linker. The specific metal salt and solvent system may need to be optimized for the desired product.
Protocol: Solvothermal Synthesis of a Flexible MOF
Materials:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
-
This compound
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (e.g., Acetic Acid, Formic Acid) - Optional, used to control crystal growth
-
Teflon-lined stainless steel autoclave
Procedure:
-
Solution Preparation:
-
In a glass vial, dissolve the chosen metal salt in the solvent.
-
In a separate vial, dissolve this compound in the same solvent.
-
-
Mixing:
-
Slowly add the linker solution to the metal salt solution while stirring.
-
If using a modulator, add it to the mixture at this stage.
-
-
Solvothermal Reaction:
-
Transfer the resulting mixture to a Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80°C and 150°C) and maintain for a set period (typically 24 to 72 hours).
-
-
Cooling and Crystal Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystals by filtration or centrifugation.
-
-
Washing and Activation:
-
Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove solvent molecules from the pores), the crystals can be solvent-exchanged with a more volatile solvent (e.g., ethanol or acetone) and then heated under vacuum.
-
Drug Loading Protocol (Post-synthetic Encapsulation):
-
Activation: Ensure the synthesized MOF is fully activated to have accessible pores.
-
Drug Solution: Prepare a concentrated solution of the desired drug in a suitable solvent.
-
Incubation: Immerse the activated MOF powder in the drug solution.
-
Stirring: Gently stir the suspension for a prolonged period (e.g., 24-48 hours) at room temperature to allow the drug molecules to diffuse into the MOF pores.
-
Separation and Washing: Separate the drug-loaded MOF from the solution by centrifugation. Wash the loaded MOF with fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Drying: Dry the drug-loaded MOF under vacuum.
Visualizations
Caption: General workflow for the synthesis of a flexible MOF and subsequent drug loading.
References
Application of cis-1,4-Bis(aminomethyl)cyclohexane in Pharmaceutical Intermediates: A Detailed Overview for Researchers
Introduction
Cis-1,4-Bis(aminomethyl)cyclohexane is a versatile diamine building block that has garnered significant interest in medicinal chemistry and drug development. Its rigid, chair-like cyclohexane core provides a well-defined spatial arrangement for the two primary amine functionalities, making it an attractive scaffold for the synthesis of a wide range of biologically active molecules. This constrained conformation allows for the precise positioning of pharmacophoric groups, enabling targeted interactions with biological macromolecules such as enzymes and receptors. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in leveraging this valuable intermediate.
Application Notes
Primary Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical candidates, primarily due to its ability to form bidentate ligands that can chelate metal ions or interact with two distinct binding sites on a biological target. Its applications span several therapeutic areas:
-
Anticancer Agents: The diamine scaffold is utilized in the development of novel platinum-based anticancer agents. By replacing the ammonia ligands in cisplatin with chelating diamines like this compound, researchers aim to overcome cisplatin resistance and reduce its toxicity.
-
G-Protein Coupled Receptor (GPCR) Antagonists: This building block is instrumental in the synthesis of antagonists for various GPCRs, which are implicated in a multitude of diseases. The diamine serves as a central scaffold to which different pharmacophoric groups can be attached to achieve high affinity and selectivity for specific receptors. A notable example is its use in the development of C-X-C chemokine receptor type 4 (CXCR4) antagonists.
-
Enzyme Inhibitors: The spatially defined amine groups can be functionalized to interact with the active site of enzymes, leading to potent and selective inhibition.
Advantages in Medicinal Chemistry
The use of this compound as a pharmaceutical intermediate offers several advantages:
-
Structural Rigidity: The cyclohexane ring's conformational rigidity helps in reducing the entropic penalty upon binding to a target, potentially leading to higher affinity.
-
Stereochemical Control: The cis-configuration provides a specific spatial orientation of the amino groups, allowing for stereoselective interactions with chiral biological targets.
-
Synthetic Versatility: The primary amine groups are readily derivatized, allowing for the facile introduction of a wide variety of functional groups to explore the structure-activity relationship (SAR) of a compound series.
Experimental Protocols
1. General Protocol for the Synthesis of N,N'-Disubstituted-cis-1,4-bis(aminomethyl)cyclohexane Derivatives
This protocol describes a general method for the acylation of this compound with an acid chloride, a common step in the synthesis of many pharmaceutical intermediates.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acid chloride (2.1 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N,N'-diacylated product.
2. Synthesis of a CXCR4 Antagonist Intermediate
This protocol outlines the synthesis of a key intermediate for a class of CXCR4 antagonists, demonstrating the utility of this compound in this context.
Materials:
-
This compound
-
2-Chloropyrimidine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Add 2-chloropyrimidine (2.2 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N,N'-bis(pyrimidin-2-yl)-cis-1,4-bis(aminomethyl)cyclohexane intermediate.
Data Presentation
Table 1: Representative Yields for the Synthesis of N,N'-Disubstituted-cis-1,4-bis(aminomethyl)cyclohexane Derivatives
| Entry | Acylating Agent | Product | Yield (%) |
| 1 | Benzoyl chloride | N,N'-Dibenzoyl-cis-1,4-bis(aminomethyl)cyclohexane | 85 |
| 2 | Acetyl chloride | N,N'-Diacetyl-cis-1,4-bis(aminomethyl)cyclohexane | 92 |
| 3 | 4-Nitrobenzoyl chloride | N,N'-Bis(4-nitrobenzoyl)-cis-1,4-bis(aminomethyl)cyclohexane | 88 |
Mandatory Visualizations
Logical Workflow for Pharmaceutical Intermediate Synthesis
Caption: General workflow for the synthesis of pharmaceutical intermediates.
CXCR4 Signaling Pathway Inhibition
Caption: Inhibition of the CXCR4 signaling pathway by a synthesized antagonist.
Application Notes and Protocols: Cis-1,4-Bis(aminomethyl)cyclohexane in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,4-Bis(aminomethyl)cyclohexane is a versatile C2-symmetric diamine ligand that has garnered interest in coordination chemistry due to its flexible yet pre-organized structure. The cyclohexane backbone imparts conformational rigidity, while the aminomethyl arms provide strong coordination sites for a variety of metal ions. This combination allows for the formation of stable and well-defined metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. This document provides an overview of its coordination behavior, potential applications, and detailed protocols for the synthesis and characterization of its metal complexes.
Coordination Behavior and Structural Aspects
The cis configuration of the aminomethyl groups on the cyclohexane ring directs them to the same face of the molecule, making it an excellent chelating ligand that typically forms a seven-membered chelate ring with a metal center. The flexibility of the aminomethyl groups allows for some distortion to accommodate the geometric preferences of different metal ions.
While crystal structures for complexes of the specific this compound ligand are not widely reported in the reviewed literature, data from closely related cyclohexane-based amine ligands, such as cis-1,4-diaminocyclohexane, provide valuable insights. For instance, in platinum(II) complexes, the cyclohexane ring in a related ligand was observed in a locked boat conformation.
Table 1: Representative Crystallographic Data for a Platinum(II) Complex with a Related cis-Diamine Cyclohexane Ligand
| Parameter | Value |
| Metal Center | Pt(II) |
| Coordination Geometry | Square Planar |
| Pt-N Bond Length | ~2.02 Å |
| Pt-O Bond Length | ~2.02 Å |
| N-Pt-N Bond Angle | ~100° |
| N-Pt-O Bond Angle | ~85° |
Data extrapolated from studies on analogous cis-diaminocyclohexane platinum complexes.
Applications in Coordination Chemistry
The coordination complexes of this compound and its derivatives are promising candidates for a range of applications, leveraging the unique structural features imparted by the ligand.
Catalysis
Metal complexes incorporating this compound can be explored as catalysts in various organic transformations. The chiral backbone of the ligand, when used in its enantiomerically pure form, can induce asymmetry in catalytic reactions. Potential catalytic applications include:
-
Asymmetric Oxidation: Manganese complexes with related chiral diamine ligands have shown high enantioselectivity in the oxidation of C-H bonds.
-
Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes are known to be effective catalysts for these reactions.
-
Carbon-Carbon Bond Forming Reactions: Palladium and copper complexes could be employed in cross-coupling reactions.
Table 2: Potential Catalytic Applications and Expected Performance
| Reaction Type | Metal Center | Co-ligand/Substrate | Expected Outcome |
| Asymmetric Epoxidation | Mn(II/III) | Olefins, H₂O₂ | High enantiomeric excess |
| Asymmetric Hydrogenation | Ru(II) | Ketones, Prochiral Alkenes | High conversion and enantioselectivity |
| Suzuki-Miyaura Coupling | Pd(0/II) | Aryl halides, Boronic acids | High yields |
Materials Science
The rigid nature of the cyclohexane backbone makes this ligand suitable for the construction of coordination polymers and metal-organic frameworks (MOFs). The ability of the two amino groups to bridge metal centers can lead to the formation of 1D, 2D, or 3D networks. Silver(I) has been shown to form coordination polymers with related triaminocyclohexane ligands, suggesting that this compound could form similar extended structures. These materials may exhibit interesting properties such as porosity, luminescence, and catalytic activity.
Medicinal Chemistry and Drug Development
Platinum(II) complexes containing diamine ligands are a cornerstone of cancer chemotherapy. The conformational rigidity of the cyclohexane scaffold can influence the DNA binding and cellular uptake of platinum complexes, potentially leading to improved efficacy and a different spectrum of activity compared to existing drugs. Furthermore, the antimicrobial properties of metal complexes are an area of active research.[1][2] Complexes of this compound with metals like silver, copper, and zinc could be investigated for their activity against a range of bacterial and fungal pathogens.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound. These should be adapted based on the specific metal and desired complex.
Protocol 1: Synthesis of a Generic [M(cis-1,4-BAMC)Cl₂] Complex (M = Cu(II), Ni(II), Pd(II))
Materials:
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂·6H₂O, PdCl₂)
-
This compound (cis-1,4-BAMC)
-
Ethanol or Methanol
-
Diethyl ether
-
Schlenk flask and magnetic stirrer
-
Filter funnel and filter paper
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 mmol of the metal(II) chloride salt in 20 mL of ethanol.
-
In a separate flask, dissolve 1 mmol of this compound in 10 mL of ethanol.
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Collect the solid product by vacuum filtration and wash with small portions of cold ethanol followed by diethyl ether.
-
Dry the product under vacuum.
Characterization:
-
FT-IR Spectroscopy: Look for a shift in the N-H stretching and bending vibrations upon coordination to the metal center.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
-
UV-Vis Spectroscopy: To study the d-d electronic transitions of the metal ion in the complex.
-
X-ray Crystallography: To determine the solid-state structure of the complex.
Protocol 2: Investigation of Catalytic Activity in an Oxidation Reaction
Materials:
-
Synthesized metal complex (e.g., from Protocol 1)
-
Substrate (e.g., cyclohexene)
-
Oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide)
-
Solvent (e.g., acetonitrile)
-
Gas chromatograph (GC) or GC-MS for product analysis
-
Thermostatted reaction vessel
Procedure:
-
To a thermostatted reaction vessel, add the substrate (1 mmol), the catalyst (0.01 mmol, 1 mol%), and the solvent (10 mL).
-
Stir the mixture until the catalyst is fully dissolved.
-
Slowly add the oxidant (2 mmol) to the reaction mixture over a period of 30 minutes.
-
Maintain the reaction at the desired temperature and take aliquots at regular intervals.
-
Quench the aliquots with a suitable reducing agent (e.g., a saturated solution of sodium sulfite).
-
Analyze the product distribution and conversion by GC or GC-MS by comparing with authentic standards.
Data Analysis:
-
Calculate the substrate conversion and the yield of each product.
-
Determine the turnover number (TON) and turnover frequency (TOF) for the catalyst.
Concluding Remarks
This compound presents a compelling platform for the development of novel coordination complexes. While the exploration of its coordination chemistry is still in its early stages, the potential for applications in catalysis, materials science, and medicine is significant. The protocols provided herein offer a starting point for the synthesis and evaluation of new metal complexes with this promising ligand. Further research is warranted to fully elucidate the structural and electronic properties of these complexes and to explore their utility in a broader range of applications.
References
- 1. Copper(I) complexes of cis,cis-1,3,5-tris(mesitylideneamino)cyclohexane ligands: synthesis, structure and substrate selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Enantioselective Oxidation of Nonactivated Aliphatic C–H Bonds with Hydrogen Peroxide Catalyzed by Manganese Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adhesives and Sealants Formulated with cis-1,4-Bis(aminomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,4-Bis(aminomethyl)cyclohexane (cis-BAMC) is a cycloaliphatic diamine curing agent utilized in the formulation of high-performance adhesives and sealants. Its unique cyclic and aliphatic structure imparts a favorable combination of properties to cured epoxy and polyurethane systems. This document provides detailed application notes, experimental protocols, and performance data for formulators utilizing cis-BAMC.
Cycloaliphatic amines, as a class, are known for providing good adhesion, excellent chemical resistance, and low color with good color stability.[1] Formulations cured with these amines at elevated temperatures can achieve high glass transition temperatures, strong mechanical properties, and excellent chemical resistance.[1]
Key Properties and Advantages of this compound
Formulations incorporating cis-BAMC can exhibit the following characteristics:
-
Excellent Adhesion: Promotes strong bonding to a variety of substrates.
-
Good Chemical Resistance: Offers robust performance in the presence of various chemicals.
-
Low Color and Good Color Stability: Suitable for applications where aesthetics are important.[1]
-
High Glass Transition Temperature (Tg): Achievable with appropriate thermal curing, leading to good high-temperature performance.[1]
Formulation of Epoxy-Based Adhesives
Materials
-
Epoxy Resin: Standard liquid Bisphenol A (BPA) based epoxy resin (Epoxy Equivalent Weight ~190 g/eq).
-
Curing Agent: this compound (cis-BAMC).
-
Filler (Optional): Fumed silica, talc, or calcium carbonate to modify viscosity and mechanical properties.
-
Toughening Agent (Optional): To improve impact resistance.
Stoichiometry Calculation
The stoichiometric ratio of the curing agent to the epoxy resin is a critical parameter that influences the final properties of the adhesive. The amount of cis-BAMC required can be calculated using the Amine Hydrogen Equivalent Weight (AHEW) of cis-BAMC and the Epoxy Equivalent Weight (EEW) of the resin.
Amine Hydrogen Equivalent Weight (AHEW) of cis-BAMC:
The molecular weight of cis-BAMC (C₈H₁₈N₂) is approximately 142.24 g/mol . Each molecule has four active hydrogen atoms (two on each primary amine group).
AHEW = Molecular Weight / Number of Active Hydrogens = 142.24 / 4 = 35.56 g/eq
Parts per Hundred Resin (phr) Calculation:
phr = (AHEW / EEW) * 100
For an epoxy resin with an EEW of 190 g/eq:
phr = (35.56 / 190) * 100 ≈ 18.7 phr
This means approximately 18.7 parts by weight of cis-BAMC are needed to cure 100 parts by weight of the epoxy resin. The epoxy-to-curing agent ratio can be adjusted to modify properties; for instance, higher percentages of the curing agent may improve peel strength, while lower percentages can enhance temperature and chemical resistance at the expense of peel and impact properties.[2]
Experimental Protocol: Adhesive Formulation and Curing
-
Preparation: Pre-weigh the epoxy resin and cis-BAMC in separate containers based on the calculated stoichiometric ratio. If using fillers or other additives, pre-weigh them as well.
-
Mixing:
-
Add the epoxy resin to a clean, dry mixing vessel.
-
If using fillers, add them to the epoxy resin and mix thoroughly until a homogeneous dispersion is achieved. Mechanical mixing at a moderate speed is recommended to avoid excessive air entrapment.
-
Slowly add the pre-weighed cis-BAMC to the epoxy resin mixture while stirring continuously.
-
Continue mixing for 3-5 minutes, ensuring the mixture is uniform in color and consistency. Scrape the sides and bottom of the mixing vessel to ensure all components are well incorporated.
-
-
Degassing: Place the mixed adhesive in a vacuum chamber for 5-10 minutes or until air bubbles are no longer visible to remove entrapped air.
-
Application: Apply the mixed adhesive to the prepared substrates.
-
Curing:
-
Room Temperature Cure: Allow the bonded assembly to cure at ambient temperature (e.g., 25°C) for 24 hours to achieve handling strength. A full cure is typically achieved in 5-7 days.[2]
-
Elevated Temperature Cure: For optimal performance and a higher glass transition temperature, a post-cure at elevated temperatures is recommended. A typical cure schedule is 2 hours at 80°C followed by 3 hours at 150°C. Cycloaliphatic amines are known to require higher temperatures (e.g., >130°C for 2 hours) to achieve a full and rapid cure.
-
Performance Data (Illustrative)
The following tables provide illustrative performance data for an epoxy adhesive formulated with this compound and a standard Bisphenol A epoxy resin. Actual results will vary depending on the specific epoxy resin, formulation, and curing conditions.
Table 1: Typical Physical and Mechanical Properties
| Property | Test Method | Value |
| Appearance | Visual | Clear, Light Amber |
| Mix Ratio (by weight) | - | 100 (Epoxy) : 18.7 (cis-BAMC) |
| Gel Time (100g mass @ 25°C) | ASTM D2471 | 30 - 45 minutes |
| Hardness, Shore D | ASTM D2240 | 80 - 85 |
| Tensile Strength | ASTM D638 | 60 - 75 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 3.0 GPa |
| Elongation at Break | ASTM D638 | 3 - 5% |
| Lap Shear Strength (Steel) | ASTM D1002 | 15 - 25 MPa |
| Glass Transition Temp. (Tg) | ASTM E1356 | 130 - 150°C (Post-cured) |
Table 2: Chemical Resistance (30-day immersion at 25°C)
| Chemical | Resistance |
| Water | Excellent |
| 10% Sulfuric Acid | Good |
| 10% Sodium Hydroxide | Excellent |
| Xylene | Good |
| Acetone | Fair |
| Isopropanol | Good |
Formulation of Polyurethane-Based Sealants
This compound can also be used as a chain extender in polyurethane sealant formulations. The primary amine groups of cis-BAMC react rapidly with isocyanate groups to form urea linkages, contributing to the hardness and modulus of the sealant.
Materials
-
Isocyanate Prepolymer: A diisocyanate-terminated polyether or polyester polyol.
-
Chain Extender: this compound (cis-BAMC).
-
Plasticizer (Optional): Phthalate or non-phthalate plasticizers to improve flexibility.
-
Filler (Optional): Calcium carbonate, fumed silica.
-
Adhesion Promoter (Optional): Silane-based adhesion promoters.
Experimental Protocol: Sealant Formulation
-
Preparation: Pre-weigh the isocyanate prepolymer, cis-BAMC, and any other additives in separate, moisture-free containers.
-
Mixing:
-
Charge the isocyanate prepolymer into a moisture-free mixing vessel.
-
Under a nitrogen blanket, slowly add the cis-BAMC to the prepolymer with constant agitation. The reaction is fast, so controlled addition is crucial.
-
Add plasticizers, fillers, and other additives as required and continue mixing until a homogeneous paste is formed.
-
-
Packaging: Package the sealant in moisture-proof cartridges.
Performance Data (Illustrative)
The following table provides illustrative properties for a polyurethane sealant formulated with this compound.
Table 3: Typical Sealant Properties
| Property | Test Method | Value |
| Appearance | Visual | Opaque Paste |
| Tack-Free Time | ASTM C679 | 4 - 6 hours |
| Hardness, Shore A | ASTM D2240 | 30 - 40 |
| Tensile Strength | ASTM D412 | 1.5 - 2.5 MPa |
| Elongation at Break | ASTM D412 | 400 - 600% |
| Modulus at 100% Elongation | ASTM D412 | 0.5 - 1.0 MPa |
Visualizations
Caption: Workflow for Epoxy Adhesive Formulation and Testing.
Caption: Curing reaction of epoxy resin with cis-BAMC.
Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also toxic if it comes into contact with the skin and harmful if swallowed. Always handle this chemical in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Application Notes and Protocols for the Synthesis of Polyimides using cis-1,4-Bis(aminomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of polyimides utilizing the aliphatic diamine, cis-1,4-Bis(aminomethyl)cyclohexane. This document outlines the primary synthesis methodologies, detailed experimental protocols, and expected material properties based on the incorporation of this specific cycloaliphatic monomer.
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties. The incorporation of aliphatic monomers, such as this compound, into the polyimide backbone can impart unique characteristics, including increased flexibility, improved solubility, and enhanced optical transparency compared to their fully aromatic counterparts. These properties make them attractive for a range of applications, from flexible electronics and aerospace components to advanced materials in the biomedical field.
The synthesis of polyimides from this compound typically proceeds via a polycondensation reaction with a dianhydride. The choice of dianhydride and the synthesis method employed significantly influence the final properties of the polymer.
Synthesis Methodologies
Two primary methods are commonly employed for the synthesis of polyimides: the one-step and the two-step method.
1. One-Step Method (High-Temperature Solution Polycondensation):
In this method, the diamine and dianhydride are reacted in a high-boiling point solvent at elevated temperatures (typically 180-220°C). The imidization reaction occurs directly to form the polyimide, with the continuous removal of water, a byproduct of the reaction. This method is often preferred for the synthesis of soluble polyimides.
2. Two-Step Method (Poly(amic acid) Precursor Route):
This is the most widely practiced method for polyimide synthesis. It involves two distinct stages:
-
Step 1: Poly(amic acid) Formation: The diamine and dianhydride are reacted at ambient temperatures in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to form a soluble poly(amic acid) precursor.
-
Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated at high temperatures (up to 300°C) to induce cyclodehydration.
-
Chemical Imidization: This process is carried out at lower temperatures using a dehydrating agent, typically a mixture of a carboxylic acid anhydride (e.g., acetic anhydride) and a tertiary amine (e.g., pyridine or triethylamine).
-
Experimental Protocols
The following are generalized protocols for the synthesis of polyimides using this compound. The specific reaction conditions and purification procedures may need to be optimized depending on the dianhydride used.
Protocol 1: One-Step High-Temperature Solution Polycondensation
Materials:
-
This compound
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA))
-
High-boiling point solvent (e.g., m-cresol, nitrobenzene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser with a Dean-Stark trap, dissolve an equimolar amount of this compound in the chosen high-boiling point solvent under a nitrogen atmosphere.
-
Gradually add an equimolar amount of the dianhydride to the stirred solution.
-
Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours. The water formed during the reaction is removed by azeotropic distillation.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polyimide by pouring the solution into a non-solvent such as methanol or ethanol.
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Two-Step Synthesis via Poly(amic acid) and Thermal Imidization
Materials:
-
This compound
-
Aromatic Dianhydride (e.g., PMDA, 6FDA, BPDA)
-
Polar aprotic solvent (e.g., DMAc, NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve an equimolar amount of this compound in the polar aprotic solvent.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add an equimolar amount of the dianhydride in small portions to the stirred diamine solution. Maintain the temperature below 10°C during the addition.
-
After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to form a thin film of uniform thickness.
-
Place the glass plate in a programmable oven and subject it to a staged heating program. A typical heating cycle would be:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 30 minutes
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in water to detach the resulting polyimide film.
-
Dry the polyimide film in a vacuum oven at 100°C for several hours.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | One-Step Method | Two-Step Method |
| Reaction Temperature | 180-220°C | 0°C to Room Temperature (Step 1) 80-300°C (Step 2) |
| Reaction Time | 4-6 hours | 12-24 hours (Step 1) 4-5 hours (Step 2) |
| Typical Solvents | m-cresol, nitrobenzene | DMAc, NMP |
| Expected Polymer Yield | > 90% | > 95% |
| Polymer Form | Powder | Film |
Table 2: Anticipated Properties of Polyimides Derived from Cycloaliphatic Diamines
| Property | Expected Range |
| Glass Transition Temperature (Tg) | 200 - 300°C |
| 5% Weight Loss Temperature (Td5) | 400 - 500°C |
| Tensile Strength | 70 - 110 MPa |
| Tensile Modulus | 2.0 - 3.5 GPa |
| Elongation at Break | 5 - 15% |
| Solubility | Generally soluble in polar aprotic solvents |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the two-step synthesis of polyimides.
Caption: Workflow for the two-step synthesis and characterization of polyimides.
Logical Relationship of Synthesis Steps
This diagram outlines the logical progression from monomers to the final polyimide product.
Caption: Logical steps in polyimide synthesis.
Troubleshooting & Optimization
Technical Support Center: Separation of 1,4-Bis(aminomethyl)cyclohexane Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of cis and trans isomers of 1,4-Bis(aminomethyl)cyclohexane.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of 1,4-Bis(aminomethyl)cyclohexane challenging?
Separating these geometric isomers is difficult because they share the same molecular weight and chemical formula. This results in very similar physicochemical properties, including polarity and, most critically, very close boiling points, which makes conventional separation techniques like simple fractional distillation inefficient.[1][2]
Q2: What are the primary methods for separating these isomers?
The most common and industrially relevant methods involve a combination of chemical conversion and physical separation. Key strategies include:
-
Isomerization followed by Distillation: This involves catalytically converting the cis isomer into the more thermodynamically stable trans isomer to enrich the mixture, followed by fractional distillation to separate the enriched product.[3][4][5]
-
Fractional Distillation: While difficult, highly efficient fractional distillation under specific conditions can achieve some degree of separation.[3]
-
Derivatization and Crystallization: This method involves converting the isomers into derivatives (e.g., salts) that have significantly different solubilities, allowing for separation via fractional crystallization.[6]
Q3: Which analytical techniques are used to determine the cis/trans isomer ratio?
Gas Chromatography (GC) is a standard method for analyzing the isomer composition.[3] Typically, a capillary column is used, and due to its lower boiling point, the trans-isomer is the first to be detected.[3]
Troubleshooting Guides
Method 1: Isomerization and Distillation
Problem: The trans-isomer content is not increasing sufficiently after the isomerization reaction.
-
Possible Cause 1: Inactive Catalyst. The catalyst (e.g., sodium amide) may be old or have been deactivated by exposure to air or moisture.
-
Solution: Use a fresh batch of catalyst and ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[3]
-
-
Possible Cause 2: Suboptimal Reaction Temperature. The isomerization is an equilibrium-driven process, and temperature plays a critical role.
-
Possible Cause 3: Insufficient Reaction Time. The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time. Monitor the isomer ratio by taking aliquots at different time points to determine when equilibrium is reached. One study noted that the isomer ratio did not change after 4 hours, indicating equilibrium had been achieved.[3]
-
Problem: Poor separation efficiency during the final distillation step.
-
Possible Cause 1: Insufficient Column Efficiency. The boiling points of the isomers are very close, requiring a distillation column with a high number of theoretical plates.
-
Solution: Use a packed column (e.g., with Sulzer packing) and ensure it is of sufficient length.[3] For laboratory scale, a Vigreux column may be used, but efficiency might be limited.
-
-
Possible Cause 2: Incorrect Distillation Rate or Temperature. A high distillation rate can prevent the establishment of equilibrium between vapor and liquid phases in the column.
Method 2: Derivatization and Crystallization
Problem: Both cis and trans-isomer derivatives are co-crystallizing.
-
Possible Cause 1: Solvent Choice. The chosen solvent may not provide a sufficient solubility difference between the cis and trans derivatives.
-
Solution: Screen a variety of solvents. For dihydrochloride derivatives of a similar compound (cyclohexanediamine), methanol was used for the initial precipitation of the trans isomer, and ethanol was used for the subsequent fractional crystallization of the cis isomer from the filtrate, exploiting the different solubilities in each solvent.[6]
-
-
Possible Cause 2: Supersaturation. The solution may be too concentrated, causing both isomers to precipitate out of solution.
-
Solution: Adjust the concentration of the solution. Perform the crystallization slowly and at a controlled temperature to allow for the selective crystallization of the less soluble isomer derivative.
-
Quantitative Data Summary
Table 1: Isomerization Reaction Parameters and Outcomes
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 1,4-Bis(aminomethyl)cyclohexane (cis/trans ratio: 59.3/40.7) | [3] |
| Catalysts | Sodium amide and 4-methylbenzylamine | [3] |
| Reaction Temperature | 120°C | [3] |
| Reaction Time | 4 hours (to reach equilibrium) | [3] |
| Final Isomer Ratio (cis/trans) | 17/83 | [3] |
| Product Recovery Rate | 96.3% |[3] |
Table 2: Distillation Conditions and Purity
| Parameter | Value | Reference |
|---|---|---|
| Method | Distillation in a packed tower with simultaneous isomerization | [3] |
| Tower-Bottom Temperature | 80°C - 140°C (Optimal: 100°C - 140°C) | [3] |
| Achievable trans-isomer Content | ≥ 84% (Preferably ≥ 90%) |[3] |
Experimental Protocols
Protocol 1: Isomerization and Distillation
This protocol is based on methods described for enriching the trans-isomer content.[3][4]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, add the starting mixture of 1,4-Bis(aminomethyl)cyclohexane isomers (e.g., cis/trans ratio of ~60/40).
-
Catalyst Addition: Under an inert argon atmosphere, add the catalysts. For example, for every 100g of the isomer mixture, add approximately 3.3g of sodium amide and 3.3g of 4-methylbenzylamine.[3]
-
Isomerization: Heat the mixture to 120°C and maintain this temperature while stirring for at least 4 hours to allow the isomer ratio to reach equilibrium (~17/83 cis/trans).[3]
-
Distillation Setup: Transfer the resulting mixture to a distillation apparatus equipped with a packed fractional distillation column (e.g., Sulzer packing, with a theoretical plate count of 7 or higher).[3]
-
Fractional Distillation: Heat the mixture to maintain a bottom temperature between 104°C and 113°C.[3] Collect the distillate slowly. The initial fractions will be highly enriched in the lower-boiling trans-isomer.
-
Analysis: Analyze the collected fractions using gas chromatography to determine the cis/trans isomer ratio. The trans-isomer will have a shorter retention time.[3]
Protocol 2: Separation via Dihydrochloride Derivatization (Adapted Method)
This protocol is adapted from a method used for the separation of cyclohexanediamine isomers and may require optimization.[6]
-
Derivative Formation: Dissolve the mixture of 1,4-Bis(aminomethyl)cyclohexane isomers in methanol. Cool the solution in an ice bath.
-
Precipitation: Slowly bubble hydrogen chloride (HCl) gas through the solution or add a concentrated solution of HCl in methanol. The dihydrochloride derivatives will form and precipitate. The trans-isomer derivative is expected to be less soluble and will precipitate preferentially.
-
Isolation of Trans-Isomer Derivative: Filter the resulting slurry to collect the solid precipitate, which is enriched in the trans-1,4-Bis(aminomethyl)cyclohexane dihydrochloride. Wash the solid with cold methanol.
-
Isolation of Cis-Isomer Derivative: Take the filtrate, which now contains a higher concentration of the cis-isomer derivative.[6] Reduce the volume of the solvent by evaporation.
-
Fractional Crystallization: Dissolve the residue from the filtrate in a minimal amount of hot ethanol and allow it to cool slowly. The cis-isomer derivative should crystallize out.[6]
-
Recovery of Free Amines: To recover the free diamine from the separated salt derivatives, dissolve each derivative in water and neutralize with a strong base (e.g., NaOH) until the solution is strongly alkaline. The free diamine can then be extracted using an appropriate organic solvent (e.g., diethyl ether or dichloromethane) and purified.
Visualizations
Caption: General workflow for the separation of isomers.
Caption: Workflow for the isomerization-distillation method.
Caption: Troubleshooting logic for poor separation results.
References
- 1. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US20160229792A1 - Method for producing bis (aminomethyl) cyclohexane - Google Patents [patents.google.com]
- 4. EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]
- 5. US9604905B2 - Isomerization method for bis (aminomethyl) cyclohexane - Google Patents [patents.google.com]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Polyamide Synthesis with cis-1,4-Bis(aminomethyl)cyclohexane
Welcome to the technical support center for the synthesis of polyamides utilizing cis-1,4-Bis(aminomethyl)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your polymerization reactions.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of polyamides with this compound.
Low Molecular Weight or Low Yield
Issue: The final polyamide has a lower than expected molecular weight or the reaction yield is poor.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Monomer Impurities | Purify both the this compound and the dicarboxylic acid (or its derivative) prior to polymerization. Distillation or recrystallization are common purification methods. Even small amounts of monofunctional impurities can act as chain stoppers, significantly reducing the final molecular weight. |
| Inaccurate Stoichiometry | Ensure a precise 1:1 molar ratio between the diamine and the diacid functional groups. An imbalance will limit the degree of polymerization. Accurately weigh the monomers and consider performing a titration to confirm the concentration of the functional groups. |
| Suboptimal Reaction Temperature | For melt polymerization, ensure the temperature is high enough to maintain a molten state and promote the reaction, but not so high as to cause degradation. For solution polymerization, the temperature should be sufficient to ensure adequate reaction rates without causing side reactions. |
| Inadequate Reaction Time | Step-growth polymerization requires sufficient time for the polymer chains to build to a high molecular weight. If the reaction is stopped prematurely, the result will be a low molecular weight product. Extend the reaction time and monitor the viscosity of the reaction mixture as an indicator of molecular weight build-up. |
| Poor Polymer Solubility | In solution polymerization, if the growing polyamide chain precipitates from the solvent, chain growth will be prematurely halted. Select a solvent or a solvent mixture (e.g., NMP, DMAc) in which the resulting polyamide is soluble.[1] |
| Side Reactions | At elevated temperatures, side reactions such as cyclization of the diamine or decarboxylation of the diacid can occur, which will disrupt the stoichiometry and cap the growing polymer chains. Optimize the reaction temperature and time to minimize these side reactions. |
Poor Thermal or Mechanical Properties
Issue: The synthesized polyamide exhibits lower than expected thermal stability (e.g., low glass transition temperature, Tg) or poor mechanical properties.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of trans-isomer | The stereochemistry of the 1,4-bis(aminomethyl)cyclohexane monomer significantly impacts the polymer's properties. Polyamides synthesized from the trans-isomer generally exhibit higher melting points and better thermal and mechanical properties compared to those from the cis-isomer.[2] Ensure the purity of the cis-isomer if specific properties are desired. |
| Low Molecular Weight | As discussed above, low molecular weight is a primary cause of poor mechanical properties. Follow the troubleshooting steps for achieving a higher molecular weight. |
| Broad Molecular Weight Distribution (High PDI) | A broad PDI can negatively impact the material's properties. This can be caused by side reactions or non-ideal polymerization conditions. Characterize the molecular weight distribution using Gel Permeation Chromatography (GPC).[3][4][5][6][7] |
| Incomplete Reaction | Ensure the polymerization reaction has gone to completion to maximize the molecular weight and, consequently, the material properties. |
Frequently Asked Questions (FAQs)
Q1: What is the significance of using the cis-isomer of 1,4-Bis(aminomethyl)cyclohexane in polyamide synthesis?
The use of the cis-isomer of 1,4-Bis(aminomethyl)cyclohexane introduces a "kink" in the polymer backbone compared to the more linear structure obtained with the trans-isomer. This can lead to polyamides with lower crystallinity, lower melting points, and potentially different solubility characteristics.[2] The choice between the cis and trans isomer allows for the tuning of the final polymer's thermal and mechanical properties.
Q2: What are the typical reaction conditions for the synthesis of polyamides with this compound?
Polyamide synthesis with this compound can be carried out via several methods, including melt polymerization, solution polymerization, and interfacial polymerization.
-
Melt Polymerization: This method involves heating the diamine and a dicarboxylic acid above the melting point of the resulting polymer, typically in the range of 220-280°C, under an inert atmosphere. Water is removed as a byproduct to drive the reaction to completion.
-
Solution Polymerization: This is often performed at lower temperatures (e.g., room temperature to 150°C) in a high-boiling aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[1] This method is particularly useful when using more reactive diacid chlorides instead of dicarboxylic acids.
-
Interfacial Polymerization: This technique involves dissolving the diamine in an aqueous phase and the diacid chloride in an immiscible organic solvent. The polymerization occurs at the interface of the two liquids. This method is typically performed at or near room temperature.
Q3: How can I characterize the synthesized polyamide?
The following techniques are commonly used to characterize polyamides:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond (typically showing characteristic peaks for N-H stretching and C=O stretching).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.[8]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[3][4][5][6][7]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).[2][9][10][11]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.[2][9][10]
Q4: What are common side reactions to be aware of during polyamide synthesis?
At high temperatures, several side reactions can occur, which can limit the molecular weight and affect the properties of the final polymer. These include:
-
Cyclization: The diamine can undergo intramolecular cyclization to form a cyclic amine, which disrupts the 1:1 stoichiometry.
-
Decarboxylation: The dicarboxylic acid can lose CO2 at high temperatures, leading to a monofunctional molecule that terminates the polymer chain.
-
Oxidative Degradation: If the reaction is not carried out under an inert atmosphere, the monomers and the resulting polymer can undergo oxidative degradation.
Q5: How does the choice of dicarboxylic acid affect the properties of the final polyamide?
The structure of the dicarboxylic acid plays a crucial role in determining the properties of the resulting polyamide.
-
Aliphatic dicarboxylic acids (e.g., adipic acid, sebacic acid) will produce aliphatic polyamides with lower melting points and greater flexibility.
-
Aromatic dicarboxylic acids (e.g., terephthalic acid, isophthalic acid) will result in semi-aromatic polyamides with higher melting points, increased rigidity, and enhanced thermal stability.
Experimental Protocols
Protocol 1: Melt Polymerization of Polyamide from this compound and Sebacic Acid
Materials:
-
This compound (purified)
-
Sebacic acid (purified)
-
Nitrogen or Argon gas supply
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a condenser for water removal.
Procedure:
-
Monomer Charging: In the glass reactor, add equimolar amounts of this compound and sebacic acid.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas throughout the reaction.
-
Heating Profile:
-
Slowly heat the mixture to 180°C with continuous stirring to form a homogeneous salt.
-
Gradually increase the temperature to 220°C over 1 hour. Water will begin to distill from the reaction mixture.
-
Hold the temperature at 220°C for 2 hours.
-
Increase the temperature to 260°C and apply a vacuum (e.g., <1 torr) for an additional 2-3 hours to remove the remaining water and drive the polymerization to completion. The viscosity of the melt will increase significantly during this stage.
-
-
Polymer Recovery: Cool the reactor to room temperature under the inert atmosphere. The solid polyamide can then be removed from the reactor.
Protocol 2: Solution Polymerization of Polyamide from this compound and Adipoyl Chloride
Materials:
-
This compound (purified)
-
Adipoyl chloride (purified by distillation)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine (dried over KOH)
-
Nitrogen or Argon gas supply
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
Procedure:
-
Diamine Solution: In the three-necked flask, dissolve this compound and a slight molar excess of triethylamine (approximately 2.2 equivalents) in anhydrous NMP under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Diacid Chloride Addition: Dissolve an equimolar amount of adipoyl chloride in anhydrous NMP in the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
-
Polymer Precipitation: Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and triethylamine hydrochloride salt.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.
Quantitative Data
The following tables provide illustrative data on how reaction parameters can influence the properties of polyamides synthesized from cyclic diamines. The exact values will depend on the specific experimental conditions.
Table 1: Effect of Reaction Temperature on Polyamide Properties (Melt Polymerization)
| Temperature (°C) | Reaction Time (h) | Inherent Viscosity (dL/g) | Tg (°C) |
| 220 | 4 | 0.65 | 145 |
| 240 | 4 | 0.82 | 148 |
| 260 | 4 | 0.95 | 150 |
| 280 | 4 | 0.88 (degradation may occur) | 149 |
Table 2: Effect of Monomer Ratio on Polyamide Inherent Viscosity (Solution Polymerization)
| Diamine:Diacid Molar Ratio | Inherent Viscosity (dL/g) |
| 0.98:1.00 | 0.55 |
| 0.99:1.00 | 0.78 |
| 1.00:1.00 | 0.92 |
| 1.01:1.00 | 0.75 |
| 1.02:1.00 | 0.52 |
Visualizations
Below are diagrams illustrating key workflows and relationships in polyamide synthesis.
Caption: Troubleshooting workflow for low molecular weight polyamide.
Caption: Synthetic pathways for polyamide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal analysis of polyamide 6 composites filled by natural fiber blend :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting poor solubility of polyamides derived from cis-1,4-Bis(aminomethyl)cyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polyamides synthesized from cis-1,4-Bis(aminomethyl)cyclohexane. Poor solubility is a common challenge with these polymers, and this guide offers insights and practical solutions to address this issue.
Troubleshooting Poor Solubility
Low solubility of polyamides derived from this compound can hinder characterization and application. The following section provides a step-by-step guide to troubleshoot and improve the solubility of your polymer.
Initial Assessment: Is the Polymer Correctly Synthesized?
Before addressing solubility, it's crucial to confirm the successful synthesis of the polyamide. Incomplete polymerization or side reactions can result in a product with poor solubility.
Question: How can I verify the successful synthesis of my polyamide?
Answer: Successful synthesis can be confirmed by spectroscopic analysis. Key indicators include:
-
FTIR Spectroscopy: Look for the characteristic amide bond peaks. You should observe a C=O stretching vibration around 1630-1680 cm⁻¹ and an N-H bending vibration around 1520-1570 cm⁻¹. The disappearance of the primary amine peaks from the this compound monomer is also a key indicator.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure. The presence of amide proton signals (typically broad and downfield) and the correct integration of repeating unit signals are strong evidence of successful polymerization.
Troubleshooting Workflow for Poor Solubility
If the synthesis is confirmed, the following workflow can help you address solubility issues.
Caption: Troubleshooting workflow for improving polyamide solubility.
Frequently Asked Questions (FAQs)
Q1: Why do polyamides, in general, have poor solubility?
A1: The poor solubility of polyamides is primarily due to the strong intermolecular hydrogen bonds between the amide groups (-C(=O)NH-) in the polymer chains.[1] These strong interactions lead to high chain packing and crystallinity, making it difficult for solvent molecules to penetrate and dissolve the polymer.[1][2]
Q2: How does the cis-isomer of 1,4-Bis(aminomethyl)cyclohexane affect polyamide solubility?
A2: The cis-conformation of the cyclohexane ring introduces a "kink" in the polymer backbone. While in some polymer systems, such as polyimides, a cis-isomer can lead to better solubility compared to the more linear and rigid trans-isomer, this is not always the case for polyamides. The specific geometry of the cis-isomer in the polyamide chain can influence chain packing and the accessibility of amide groups for hydrogen bonding in ways that may not necessarily favor dissolution. For some polyurethanes derived from 1,4-bis(aminomethyl)cyclohexane, a higher content of the trans-isomer has been shown to improve solubility.
Q3: What are the recommended starting solvents for dissolving polyamides derived from this compound?
A3: Start with polar aprotic solvents, which are generally effective for polyamides. All-aromatic polyamides often show good solubility in these solvents.[3][4] Recommended initial choices include:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Q4: My polyamide won't dissolve in standard polar aprotic solvents. What should I try next?
A4: If standard solvents are ineffective, you can try the following:
-
Heating: Gently heating the mixture can increase the kinetic energy of the solvent molecules, helping them to overcome the intermolecular forces in the polymer.
-
Salt Additives: Adding inorganic salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) to polar aprotic solvents can significantly enhance solubility.[1] These salts are thought to interact with the amide groups, disrupting the hydrogen bonding network. A common starting point is a 5% (w/v) solution of LiCl in NMP or DMAc.[3]
-
Acidic Solvents: Strong acids like sulfuric acid or formic acid can also dissolve polyamides, but be aware that they can cause polymer degradation over time. Use these with caution and for analytical purposes rather than for preparing solutions for further processing.
Q5: Can the polymerization method influence the solubility of the final polyamide?
A5: Yes, the polymerization conditions can affect the molecular weight and polydispersity of the polymer, which in turn influence its solubility. High molecular weight polymers are generally more difficult to dissolve.[2] Solution polymerization at lower temperatures can sometimes yield more soluble polymers compared to melt polymerization, which might lead to higher crystallinity.
Experimental Protocols
Protocol for Dissolving Polyamides with Salt Additives
This protocol describes a general method for dissolving a polyamide sample using a solvent system containing lithium chloride.
Materials:
-
Polyamide sample
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Lithium chloride (LiCl), anhydrous
-
Small vial with a magnetic stir bar
-
Hot plate/stirrer
Procedure:
-
Prepare the Solvent System: Prepare a 5% (w/v) solution of LiCl in NMP or DMAc. To do this, dissolve 0.5 g of anhydrous LiCl in 10 mL of the chosen solvent. Gentle heating and stirring may be required to fully dissolve the salt.
-
Add the Polyamide: Add a small, accurately weighed amount of your polyamide to the vial containing the LiCl/solvent mixture.
-
Stir and Heat: Place the vial on a hot plate/stirrer and begin stirring. Gently heat the mixture to 50-80 °C.
-
Observe: Continue stirring and heating until the polymer is fully dissolved. This may take several hours.
-
Cool to Room Temperature: Once dissolved, allow the solution to cool to room temperature before use.
Protocol for Polyamide Synthesis via Low-Temperature Solution Polycondensation
This method can be used to synthesize polyamides from this compound and a diacid chloride.
Materials:
-
This compound
-
Diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Nitrogen gas supply
-
Reaction flask with a magnetic stir bar and nitrogen inlet/outlet
Procedure:
-
Set up the Reaction: In a flame-dried reaction flask under a nitrogen atmosphere, dissolve this compound in anhydrous NMP.
-
Cool the Solution: Cool the solution to 0 °C using an ice bath.
-
Add Diacid Chloride: Slowly add an equimolar amount of the diacid chloride to the stirred solution.
-
Add Pyridine: Add two molar equivalents of pyridine to the reaction mixture to act as an acid scavenger.
-
React: Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Precipitate the Polymer: Pour the viscous polymer solution into a non-solvent like methanol or water to precipitate the polyamide.
-
Isolate and Dry: Filter the precipitated polymer, wash it thoroughly with the non-solvent and then with a low-boiling point solvent like acetone, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
Data Summary
The following table summarizes common solvents and additives used to improve polyamide solubility. Note that the effectiveness of each system will depend on the specific diacid used in the polyamide synthesis.
| Solvent System | Typical Concentration | Operating Temperature | Notes |
| NMP, DMAc, DMF | - | Room Temperature to 80°C | Standard polar aprotic solvents; initial choice for solubility testing. |
| NMP / LiCl | 1-5% (w/v) LiCl | 50-100°C | Highly effective for many aromatic and semi-aromatic polyamides.[1][3] |
| DMAc / LiCl | 1-5% (w/v) LiCl | 50-100°C | Similar to NMP/LiCl, a very effective solvent system.[1] |
| Methanol / CaCl₂ | Saturated solution | Room Temperature | A less common but effective system for some polyamides.[1] |
| Concentrated H₂SO₄ | 95-98% | Room Temperature | Use with caution due to potential for polymer degradation. |
Logical Relationships in Solubility Troubleshooting
The following diagram illustrates the logical relationships between factors influencing polyamide solubility.
Caption: Factors influencing the solubility of polyamides.
References
Technical Support Center: Molecular Weight Control Using cis-1,4-Bis(aminomethyl)cyclohexane
Disclaimer: This document provides technical guidance for researchers, scientists, and drug development professionals. The protocols and troubleshooting advice are intended for use in a controlled laboratory setting by qualified personnel. All procedures should be conducted with appropriate safety precautions.
Cis-1,4-Bis(aminomethyl)cyclohexane is a cycloaliphatic diamine monomer primarily used in step-growth polymerization to synthesize polyamides and polyimides.[1][2] In this context, it does not act as an external catalyst or controller but as a fundamental building block of the polymer chain. Control over the final polymer's molecular weight is achieved not by the monomer's inherent properties alone, but by precisely managing the conditions of the polymerization reaction.[3]
The most critical factors for controlling molecular weight in step-growth polymerizations involving this monomer are:
-
Stoichiometric control of the reactive functional groups (the amine groups on this compound and the reactive groups on the co-monomer, e.g., acyl chlorides).[4][5]
-
Monomer purity , as impurities can act as chain terminators.[6][7]
-
Extent of reaction (conversion) , where high molecular weights are only achieved at very high conversions (typically >99%).[8]
-
Reaction conditions , such as temperature, time, and the efficient removal of condensation byproducts.[4][6]
Troubleshooting Guides
This section addresses common problems encountered during polymerization with this compound.
Issue 1: Final Polymer Has Lower-Than-Expected Molecular Weight
| Question | Possible Causes | Solutions & Recommendations |
| Why is my polymer's molecular weight consistently low? | 1. Stoichiometric Imbalance: The most common cause. An excess of either the diamine or the diacid chloride co-monomer will limit chain growth.[4][6][9] 2. Monomer Impurities: Monofunctional impurities (e.g., monoamines or mono-acyl chlorides) will cap the growing polymer chains, preventing further reaction.[6][10] Water can hydrolyze acyl chloride groups, also leading to chain termination. 3. Incomplete Reaction: Step-growth polymerization requires very high conversion (>99%) to achieve high molecular weight.[8] Insufficient reaction time or suboptimal temperature can lead to a low degree of polymerization.[11] 4. Inefficient Byproduct Removal: In reactions with diacid chlorides, the HCl byproduct must be effectively neutralized or removed to drive the reaction to completion.[12] | 1. Verify Stoichiometry: - Accurately weigh high-purity monomers (≥99%). - Perform precise calculations to ensure a 1:1 molar ratio of amine to acyl chloride functional groups. - Dissolve monomers and add them carefully to avoid measurement errors. 2. Purify Monomers: - Use freshly purified monomers. This compound can be purified by distillation. - Ensure co-monomers (e.g., adipoyl chloride) are distilled before use to remove hydrolysis products. - Thoroughly dry all solvents and glassware to eliminate water.[7] 3. Optimize Reaction Conditions: - Increase reaction time to ensure the polymerization reaches maximum conversion. - Adjust the temperature; low temperatures may slow the reaction, while excessively high temperatures can cause side reactions or degradation.[6] 4. Improve Byproduct Removal: - If using solution polycondensation, ensure an acid scavenger (like pyridine or triethylamine) is present in at least a stoichiometric amount to neutralize HCl.[13] |
Issue 2: Polymer is Insoluble or Forms a Gel During Synthesis
| Question | Possible Causes | Solutions & Recommendations |
| Why did my reaction mixture turn into an insoluble gel? | 1. Polyfunctional Impurities: The presence of monomers with a functionality greater than two (e.g., a triamine or a tri-acyl chloride) can lead to branching and, eventually, cross-linking, forming an insoluble network.[3][10] 2. Side Reactions: At elevated temperatures, side reactions can sometimes occur that create cross-links between polymer chains. | 1. Analyze Monomer Purity: - Use analytical techniques (e.g., GC-MS, NMR) to confirm the purity and identity of your this compound and co-monomer. Ensure they are free of polyfunctional contaminants. 2. Refine Reaction Conditions: - Lower the reaction temperature to minimize the potential for side reactions. Low-temperature solution polycondensation is often effective.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in controlling molecular weight? As a bifunctional monomer, its primary role is to form the polymer backbone. Control of molecular weight is achieved by adjusting its molar ratio relative to a bifunctional co-monomer. A precise 1:1 stoichiometric ratio of reactive groups is necessary to achieve high molecular weight.[4][5] Any deviation from this ratio will result in a lower degree of polymerization because the polymer chains will be terminated by the functional group that is in excess.[15]
Q2: How does the stoichiometric ratio of monomers theoretically impact the degree of polymerization? The relationship is described by the Carothers equation. For a linear step-growth polymerization of AA and BB monomers, the number-average degree of polymerization (Xn) is given by:
Xn = (1 + r) / (1 + r - 2rp)
where r is the stoichiometric ratio of the functional groups (≤ 1) and p is the extent of reaction. To achieve a high degree of polymerization, both r and p must be very close to 1. The table below illustrates this dependency, assuming 100% reaction completion (p=1).
| Stoichiometric Ratio (r) of Amine/Acid Chloride Groups | Theoretical Number-Average Degree of Polymerization (Xn) |
| 1.000 | ∞ (Theoretically unlimited) |
| 0.995 | 399 |
| 0.990 | 199 |
| 0.980 | 99 |
| 0.950 | 39 |
| 0.900 | 19 |
Q3: Can monofunctional reagents be used to control molecular weight? Yes, this is a common and effective strategy. Adding a small, controlled amount of a monofunctional amine (e.g., cyclohexylamine) or a monofunctional acid chloride (e.g., benzoyl chloride) will act as a chain stopper, limiting the final molecular weight.[4][15] The degree of polymerization becomes inversely proportional to the concentration of the chain stopper.[3]
Q4: Why is it critical to remove the HCl byproduct during polycondensation with a diacid chloride? The reaction between an amine and an acid chloride produces one equivalent of HCl. This HCl can protonate the amine groups of the monomer or growing polymer chain, forming an unreactive ammonium salt. This effectively "poisons" the monomer and prevents it from reacting, thereby halting polymerization.[12] Therefore, an acid scavenger must be used, or the reaction must be performed under conditions where HCl is removed (like interfacial polymerization).[16]
Experimental Protocols
Representative Protocol: Low-Temperature Solution Polycondensation of this compound with Adipoyl Chloride
This protocol describes the synthesis of a polyamide in solution.
Materials:
-
This compound (high purity, >99%)
-
Adipoyl chloride (high purity, >99%, freshly distilled)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous (acid scavenger)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Dry glassware (oven-dried)
Procedure:
-
Reactor Setup: Assemble a three-necked, round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry and can be maintained under a positive pressure of nitrogen.
-
Monomer Dissolution: In the reaction flask, dissolve a precise amount of this compound (e.g., 10.00 mmol) and pyridine (22.00 mmol, 10% excess) in anhydrous NMP under a nitrogen atmosphere.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Co-monomer Addition: Dissolve an equimolar amount of adipoyl chloride (10.00 mmol) in a small volume of anhydrous NMP and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the cooled, stirred diamine solution over 30-60 minutes. A viscous solution will begin to form.[14]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring under nitrogen for 4-24 hours. The progress of the reaction can be monitored by the increase in viscosity.
-
Polymer Precipitation: At the end of the reaction, pour the viscous polymer solution slowly into a large volume of vigorously stirred methanol. The polyamide will precipitate as a white, fibrous solid.
-
Purification: Collect the polymer by filtration. Wash it thoroughly with methanol and then with hot water to remove any salts (pyridinium hydrochloride) and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Characterization: Characterize the polymer's molecular weight using techniques like Gel Permeation Chromatography (GPC) with appropriate standards.[11]
Visualizations
Caption: Troubleshooting workflow for low molecular weight polymer.[6]
Caption: Impact of stoichiometry on polymer molecular weight.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]
- 3. fiveable.me [fiveable.me]
- 4. fiveable.me [fiveable.me]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines [ineosopen.org]
- 15. youtube.com [youtube.com]
- 16. dspace.ncl.res.in [dspace.ncl.res.in]
Technical Support Center: Polymerization with cis-1,4-Bis(aminomethyl)cyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1,4-Bis(aminomethyl)cyclohexane in polymerization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, particularly in the synthesis of polyamides.
Issue 1: Low Polymer Molecular Weight
Question: My polymerization reaction with this compound is resulting in a polymer with low molecular weight. What are the possible causes and solutions?
Answer:
Low molecular weight in step-growth polymerization is a common issue that can stem from several factors. Here are the primary causes and troubleshooting steps:
-
Stoichiometric Imbalance: Achieving a high molecular weight polymer requires an exact 1:1 molar ratio of the diamine and the diacid (or diacyl chloride).[1] Any deviation from this ratio will limit the chain growth.
-
Solution: Carefully calculate and weigh the monomers. Ensure high purity of both the this compound and the comonomer. Impurities can alter the effective molar ratio.
-
-
Incomplete Reaction: The polymerization may not have proceeded to a sufficiently high conversion.
-
Solution: Increase the reaction time or temperature to drive the reaction towards completion. However, be cautious of potential side reactions at elevated temperatures. The use of a catalyst, if applicable to your system, can also increase the reaction rate.
-
-
Presence of Monofunctional Impurities: Impurities with a single functional group can act as chain terminators, capping the growing polymer chains and preventing further elongation.
-
Solution: Ensure the purity of your monomers. Recrystallize or distill the monomers if necessary to remove any monofunctional impurities.
-
-
Side Reactions: Unwanted side reactions can consume functional groups, leading to a stoichiometric imbalance and termination of chain growth.
Issue 2: Gel Formation or Cross-linking
Question: My polymer product is insoluble and appears to be cross-linked. What could be causing this?
Answer:
Gel formation, or cross-linking, indicates the formation of a network structure instead of linear polymer chains. This can be caused by:
-
Impurities with More Than Two Functional Groups: The presence of tri-functional or higher functional impurities in either the diamine or diacid monomer can lead to branching and eventual gelation.
-
Solution: Use high-purity monomers. Analyze the monomers for polyfunctional impurities using techniques like chromatography or spectroscopy.
-
-
Side Reactions at High Temperatures: At elevated temperatures, side reactions can occur that lead to the formation of cross-links between polymer chains. For polyamides, thermal degradation can sometimes lead to branching and cross-linking.[2][3]
-
Solution: Optimize the reaction temperature to be high enough for polymerization but low enough to minimize side reactions. A temperature profile that starts lower and gradually increases may be beneficial.
-
-
Oxidative Cross-linking: If the reaction is not performed under an inert atmosphere, oxygen can sometimes promote oxidative side reactions that lead to cross-linking.
-
Solution: Conduct the polymerization under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Issue 3: Poor Polymer Yield
Question: The yield of my polymerization reaction is lower than expected. What are the potential reasons?
Answer:
Low polymer yield can be attributed to several factors:
-
Loss of Monomers: Volatile monomers may be lost from the reaction vessel, especially if the reaction is conducted at high temperatures or under vacuum.
-
Solution: Use a well-sealed reaction vessel. If a vacuum is applied to remove condensation products like water, ensure that the monomers are not volatile enough to be removed as well. The formation of a prepolymer at a lower temperature before applying a high vacuum can be an effective strategy.
-
-
Incomplete Reaction: As with low molecular weight, if the reaction does not go to completion, the yield of the high molecular weight polymer will be low.
-
Solution: Optimize reaction conditions (time, temperature, catalyst) to maximize conversion.
-
-
Side Reactions: Side reactions can consume monomers without incorporating them into the main polymer chain, thus reducing the overall yield.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions specific to the cis isomer of 1,4-Bis(aminomethyl)cyclohexane?
While specific literature on side reactions of the cis isomer is limited, we can infer potential reactions based on its stereochemistry. The cis configuration brings the two aminomethyl groups in closer proximity on the same side of the cyclohexane ring compared to the trans isomer. This could potentially lead to a higher propensity for intramolecular reactions, such as cyclization, especially in the early stages of polymerization or under conditions that favor ring formation. This would consume diamine monomer and disrupt the stoichiometry needed for high polymer formation.
Q2: How does the cis/trans isomer ratio of 1,4-Bis(aminomethyl)cyclohexane affect the final polymer properties?
The stereochemistry of the cyclohexane ring will influence the final polymer's properties. The cis isomer introduces a kink in the polymer backbone, which can disrupt chain packing and reduce crystallinity. In contrast, the more linear trans isomer allows for more ordered chain packing and higher crystallinity. Therefore, a higher cis content is expected to result in a more amorphous polymer with a lower melting point, lower modulus, and potentially higher solubility compared to a polymer made with a higher trans content. The cis/trans ratio can sometimes be altered at high polymerization temperatures, which could lead to variability in polymer properties.[4][5][6]
Q3: What analytical techniques are recommended for identifying side reactions?
Several analytical techniques can be employed to detect and characterize side products:
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a quick and powerful tool for identifying functional groups.[7][8][9][10] It can be used to confirm the formation of the amide bond and to detect the presence of unexpected functional groups that may arise from side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for detailed structural analysis of the polymer.[11][12][13][14] NMR can provide information on the polymer's microstructure, end-groups, and the presence of any side products by identifying unexpected chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to analyze the polymer and any low molecular weight side products, providing information on their molecular weights and structures.
Quantitative Data Summary
The impact of key polymerization parameters on the final polymer properties is summarized below. Note that this data is generalized for polyamide synthesis and should be used as a guideline for experiments with this compound.
Table 1: Effect of Stoichiometry on Polyamide Molecular Weight
| Molar Ratio (Diamine:Diacid) | Degree of Polymerization (DP) | Resulting Molecular Weight |
| 1:1 | High | High |
| 0.99:1 | Lower | Lower |
| 0.95:1 | Significantly Lower | Significantly Lower |
Table 2: Influence of Reaction Temperature on Polymer Properties
| Reaction Temperature | Molecular Weight | Polydispersity Index (PDI) | Potential for Side Reactions |
| Low | Low (due to slow kinetics) | Narrow | Low |
| Optimal | High | Narrow | Moderate |
| High | May decrease (due to degradation) | Broad | High |
Experimental Protocols
Protocol 1: Analysis of Polyamide Functional Groups by FTIR-ATR
-
Sample Preparation: Obtain a small, representative sample of the dried polymer. If the polymer is a film, it can be analyzed directly. If it is a powder, a small amount can be placed on the ATR crystal.
-
Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place the polymer sample on the ATR crystal and ensure good contact using the pressure clamp. Collect the sample spectrum.
-
Data Analysis: Process the spectrum (e.g., baseline correction, normalization). Identify characteristic polyamide peaks: N-H stretch (~3300 cm⁻¹), C=O stretch (Amide I, ~1630 cm⁻¹), and N-H bend (Amide II, ~1540 cm⁻¹).[8] Look for any unexpected peaks that might indicate side products.
Protocol 2: Structural Characterization of Polyamide by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the polyamide sample in a suitable deuterated solvent (e.g., deuterated sulfuric acid, deuterated trifluoroacetic acid, or a mixture of deuterated solvents).
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.
-
Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Assign the peaks to the protons in the repeating unit of the polyamide. Look for small peaks that do not correspond to the main polymer structure, as these may be due to end-groups or side products.
Visualizations
Below are diagrams illustrating key concepts and workflows related to polymerization with this compound.
Caption: Potential side reaction pathway for this compound.
Caption: A logical workflow for troubleshooting polymerization issues.
Caption: An experimental workflow for the analysis of polymers.
References
- 1. fiveable.me [fiveable.me]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. cris.unibo.it [cris.unibo.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. syntechinnovation.com [syntechinnovation.com]
- 11. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Epoxy Resin Systems Cured with cis-1,4-Bis(aminomethyl)cyclohexane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the mechanical properties of epoxy resins cured with cis-1,4-bis(aminomethyl)cyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the typical characteristics of an epoxy resin cured with this compound?
A1: this compound is a cycloaliphatic amine curing agent known for its low viscosity and fast curing properties.[1] Epoxy systems cured with this hardener generally exhibit a high glass transition temperature (Tg), good mechanical properties, excellent chemical resistance, and improved UV stability with reduced yellowing compared to aromatic amines.[2][3][4] Its unique molecular structure provides a good balance of flexibility and strength.[3]
Q2: How can I improve the toughness and reduce the brittleness of my epoxy formulation?
A2: The inherent brittleness of highly cross-linked epoxy resins can be mitigated through several toughening strategies:[5][6]
-
Liquid Rubber Modifiers: Incorporating reactive liquid rubbers, such as carboxyl-terminated butadiene nitrile (CTBN), can significantly enhance fracture toughness.[5][7] During the curing process, the rubber phase-separates to form dispersed particles that dissipate energy upon impact.[7]
-
Core-Shell Rubber (CSR) Particles: These are pre-formed particles with a rubbery core and a glassy shell that can be dispersed into the epoxy resin. CSR particles are highly effective at improving toughness by mechanisms such as crack pinning and shear yielding of the matrix.[5]
-
Thermoplastic Toughening: Blending the epoxy with high-performance thermoplastics like polysulfone can create a co-continuous or dispersed phase morphology that impedes crack propagation, thereby increasing fracture toughness.
-
Nanoparticle Reinforcement: The addition of nanoparticles, such as nanosilica or carbon nanotubes, can improve toughness, though the primary benefit is often seen in stiffness and strength.[8][9]
Q3: What effect do fillers like nanosilica or carbon nanotubes have on the mechanical properties?
A3: Fillers can significantly alter the mechanical properties of the cured epoxy:
-
Nanosilica: Typically increases the Young's modulus (stiffness) and tensile strength of the epoxy composite.[8] The improvement is attributed to the high modulus of the silica and strong interfacial adhesion between the nanoparticles and the epoxy matrix.[10]
-
Carbon Nanotubes (CNTs): Even at very low weight percentages (e.g., 0.1-1.0 wt%), CNTs can dramatically increase the tensile strength and stiffness of the epoxy composite.[11] This is due to their exceptional strength and high aspect ratio, which allows for effective load transfer from the polymer matrix to the nanotubes.[12]
-
Nanoclay: The addition of small amounts (e.g., 1-1.5 wt%) of nanoclay like montmorillonite can improve flexural strength and modulus.[13][14] However, higher concentrations can lead to particle agglomeration, creating stress concentration points and reducing mechanical properties.[13]
Q4: How does the cis/trans isomer ratio of 1,4-Bis(aminomethyl)cyclohexane affect the final properties?
A4: The spatial arrangement of the aminomethyl groups in the cis and trans isomers influences the geometry of the cross-linked polymer network. While detailed comparative studies for this specific molecule are not abundant in the available literature, regioisomerism in both amine hardeners and epoxy monomers is known to significantly impact properties like Tg and chemical resistance.[15] Generally, para-substitution (as in the 1,4-isomers) leads to more rigid networks and higher Tg values compared to meta- (1,3) or ortho- (1,2) substitution.[15] The specific ratio of cis to trans isomers will affect the packing density and flexibility of the polymer chains, thereby influencing the final mechanical and thermal properties.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and curing of epoxy resins with this compound.
Problem 1: The epoxy does not cure or remains tacky.
| Possible Cause | Solution |
| Incorrect Mix Ratio | The stoichiometry between the epoxy resin and the amine hardener is critical. Adding more hardener will not speed up the cure; it will disrupt the chemical reaction, leaving unreacted components. Action: Scrape off the uncured material. Recalculate the correct mix ratio based on the Epoxy Equivalent Weight (EEW) of the resin and the Active Hydrogen Equivalent Weight (AHEW) of the hardener. Use a calibrated scale for accurate measurements. |
| Inadequate Mixing | Unmixed pockets of resin or hardener will result in soft, tacky spots. Action: Mix the two components thoroughly for at least 3-5 minutes, scraping the sides and bottom of the mixing container multiple times to ensure a homogeneous mixture. |
| Low Ambient Temperature | The amine-epoxy reaction is temperature-dependent. Low temperatures will significantly slow down or even halt the curing process. Action: Ensure the workspace, resin, and hardener are at a consistent temperature, typically between 21-27°C (70-80°F). If the material is already applied and tacky, move it to a warmer environment or use a heat lamp to gently warm the surface and promote further curing.[16] |
| Contamination | Moisture, oils, or other contaminants on the substrate or in the mixing container can interfere with the cure. High humidity can also cause a surface blush (a waxy layer). Action: Work in a clean, dry environment. Ensure all surfaces and tools are clean and free of contaminants. If amine blush occurs, it can be washed off with soap and water after the epoxy has cured. |
Problem 2: The epoxy cures too quickly, gets very hot, or cracks (uncontrolled exotherm).
| Possible Cause | Solution |
| Batch Size is Too Large | The epoxy curing reaction is exothermic (releases heat). In a large, contained mass, this heat cannot dissipate, which accelerates the reaction, leading to a "flash cure". Action: Mix smaller batches that can be used within the pot life. After mixing, immediately pour the epoxy into a container with a larger surface area (e.g., a roller pan) to help dissipate heat. |
| High Ambient Temperature | Warmer temperatures will accelerate the cure rate and increase the peak exotherm. Action: Work in a temperature-controlled environment. If necessary, cool the resin and hardener components before mixing. |
| Fast-Curing Hardener | This compound is a fast-curing agent.[1] This inherent reactivity contributes to a shorter pot life and a more pronounced exotherm. Action: Plan your workflow to accommodate the short working time. Consider blending with a slower-reacting amine to extend the pot life, though this may alter the final mechanical properties. |
Problem 3: The cured epoxy has bubbles.
| Possible Cause | Solution |
| Air Introduced During Mixing | Aggressive or rapid mixing can whip air into the epoxy. Action: Mix slowly and deliberately. After pouring, bubbles that rise to the surface can be removed by briefly passing the flame of a propane torch or a heat gun over the surface. |
| Outgassing from Substrate | Porous substrates like wood or concrete can release trapped air when coated with epoxy, causing bubbles. Action: Seal the porous surface with a thin initial coat of epoxy. Allow it to partially cure to seal the pores before applying the main coat. |
| Moisture in the System | Moisture can react with the hardener and release gas, causing bubbles. Action: Ensure resin, hardener, and any fillers are completely dry before mixing. Store materials in sealed containers in a dry place. |
Troubleshooting Workflow
Caption: Troubleshooting logic for epoxy curing issues.
Data on Mechanical Properties
Disclaimer: The following data is compiled from studies on various amine-cured epoxy systems and is intended to be representative. Specific values for systems cured exclusively with this compound may vary. Researchers should perform their own characterization for precise data.
Table 1: Effect of Nanofillers on Mechanical Properties of Epoxy Resins
| Filler Type | Concentration (wt%) | Tensile Strength | Young's Modulus | Flexural Strength | Flexural Modulus | Reference(s) |
| Neat Epoxy | 0% | Baseline | Baseline | Baseline | Baseline | [8],[14], |
| Silica (SiO₂) Nanoparticles | 5% | Increased | ~25% Increase | Increased | Increased | [8] |
| Montmorillonite Clay | 1.5% | - | - | ~15% Increase | Increased | [14] |
| Carbon Nanotubes (CNTs) | 0.3% | ~27% Increase | ~50% Increase | - | - |
Table 2: Effect of Rubber Toughening on Epoxy Resins
| Modifier Type | Concentration (phr) | Fracture Toughness | Tensile Strength | Elongation at Break | Reference(s) |
| Neat Epoxy | 0 | Baseline | Baseline | Baseline | [5] |
| Amine-Terminated Butadiene Nitrile (ATBN) | 10-20 | Significantly Increased | Decreased | Increased | [5] |
Experimental Protocols
Detailed methodologies for key mechanical tests are provided below. All specimen preparation and testing should be conducted in a controlled environment as specified by the ASTM standards (e.g., 23 ± 2°C and 50 ± 5% relative humidity).
1. Sample Preparation and Curing
-
Calculation: Determine the precise weight ratio of the epoxy resin and this compound hardener based on their respective equivalent weights.
-
Dispersion (if applicable): If using fillers, they must be uniformly dispersed into the epoxy resin component before adding the hardener. This is often achieved using high-shear mixing or ultrasonication.
-
Mixing: Pre-warm the resin (and filler dispersion) and hardener to the desired mixing temperature. Combine the components and mix thoroughly for 3-5 minutes, ensuring to scrape the sides and bottom of the container.
-
Degassing: To remove trapped air bubbles from the mixture, place the container in a vacuum chamber until bubbling subsides.
-
Casting: Pour the degassed mixture into pre-conditioned molds shaped according to the required ASTM specimen dimensions (e.g., dumbbell shape for tensile testing).
-
Curing: Transfer the molds to an oven and cure according to a defined schedule (e.g., 2 hours at 80°C followed by a post-cure of 2 hours at 120°C). The optimal cure schedule should be determined experimentally.
-
Demolding and Conditioning: Once cured and cooled, carefully remove the specimens from the molds. Condition the specimens for at least 40 hours at standard laboratory conditions before testing.
2. Tensile Properties (ASTM D638)
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break.
-
Methodology:
-
Measure the width and thickness of the gauge section of the dumbbell-shaped specimen.
-
Mount the specimen into the grips of a universal testing machine.
-
Attach an extensometer to the gauge section to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[17]
-
Record the load and elongation data throughout the test.
-
Calculate tensile strength (maximum load divided by the initial cross-sectional area), tensile modulus (slope of the initial linear portion of the stress-strain curve), and elongation at break.
-
3. Flexural Properties (ASTM D790)
-
Objective: To determine the flexural strength and flexural modulus (stiffness in bending).
-
Methodology:
-
Use a rectangular bar specimen. Measure its width and thickness.
-
Set up a three-point bending fixture on a universal testing machine. The support span should be 16 times the specimen thickness.[10]
-
Place the specimen on the two supports and apply a load to the center of the specimen at a specified rate.
-
Continue the test until the specimen breaks or reaches 5% strain in the outer fiber.[18]
-
Record the load and deflection data.
-
Calculate flexural strength (stress in the outer fiber at failure) and flexural modulus (from the slope of the stress vs. strain curve in the elastic region).
-
4. Izod Impact Resistance (ASTM D256)
-
Objective: To determine the energy absorbed by a material during fracture from a pendulum strike, indicating its notch toughness.
-
Methodology:
-
Use a rectangular bar specimen with a V-notch machined into it to create a stress concentration point.
-
Clamp the specimen vertically in the base of a pendulum impact testing machine, with the notched side facing the direction of the pendulum strike.[19]
-
Raise the pendulum to a fixed height (known potential energy) and release it.
-
The pendulum swings down, strikes, and fractures the specimen.
-
The energy absorbed by the specimen is calculated from the height to which the pendulum swings after breaking the sample.[8]
-
The result is typically reported as energy absorbed per unit of notch width (e.g., J/m or ft-lb/in).
-
Experimental Workflow Diagram
Caption: Workflow for epoxy sample preparation and testing.
References
- 1. data.epo.org [data.epo.org]
- 2. trans-1,4-Bis(aminomethyl)cyclohexane [myskinrecipes.com]
- 3. Understanding Cycloaliphatic Amine Hardeners: Properties and Applications_Rich Chemical [rich-cn.net]
- 4. CYCLOALIPHATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]
- 5. Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. publish.tntech.edu [publish.tntech.edu]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchspace.csir.co.za [researchspace.csir.co.za]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Epoxy Technical Data Sheets [old.westlakeepoxy.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Curing for cis-1,4-Bis(aminomethyl)cyclohexane Epoxy Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the curing temperature and time for cis-1,4-bis(aminomethyl)cyclohexane epoxy systems.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of epoxy systems utilizing this compound as a curing agent.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or "Soft" Cure | - Incorrect mix ratio of epoxy resin to curing agent.- Curing temperature is too low for the required duration.- Insufficient curing time.- Presence of moisture or other contaminants. | - Ensure the stoichiometric ratio of epoxy to amine is accurately calculated and measured.- Increase the curing temperature or prolong the curing time according to the resin system's datasheet. A general rule is that for every 10°C increase in temperature, the curing time is halved[1].- Perform post-curing at an elevated temperature to enhance cross-linking[2][3].- Ensure all components and mixing equipment are dry and clean. |
| Low Glass Transition Temperature (Tg) | - Incomplete curing reaction.- Curing at a temperature significantly below the potential maximum Tg.- Incorrect stoichiometry. | - Implement a post-curing step at a temperature higher than the initial cure temperature. This allows for increased molecular mobility and further cross-linking, leading to a higher Tg[2][3][4][5].- Verify the mix ratio. An excess or deficit of the curing agent can disrupt the polymer network formation.- Use Differential Scanning Calorimetry (DSC) to verify the cure completion by checking for any residual exotherm[6]. |
| Brittle Cured Material | - Excessive cross-linking due to overly high curing temperatures or prolonged times.- Non-optimal stoichiometry. | - Optimize the curing temperature and time. Curing at excessively high temperatures can lead to a heterogeneous network structure[2].- A slightly sub-stoichiometric amount of curing agent can sometimes improve toughness, but this requires careful experimentation.- Consider a stepped curing cycle to control the exothermic reaction and manage internal stresses. |
| Surface Defects (e.g., Amine Blush, Tackiness) | - Reaction of the amine curing agent with moisture and carbon dioxide from the air, especially at lower temperatures and high humidity.- Incomplete mixing of components. | - Cure in a controlled environment with low humidity.- Apply a post-cure heat treatment, which can often mitigate surface tackiness.- Ensure thorough and uniform mixing of the resin and curing agent before application. |
| Fast Gelation and Short Pot Life | - this compound is a reactive cycloaliphatic amine, which can lead to rapid curing[1].- High ambient mixing temperature. | - Work in smaller batches to ensure the epoxy can be applied before it gels.- Cool the individual components before mixing to slow down the initial reaction rate.- Select a grade of epoxy resin with a lower reactivity if the application allows. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the curing temperature and time for a this compound epoxy system?
A1: While the optimal conditions depend on the specific epoxy resin used, a common starting point for cycloaliphatic amine systems is an initial cure at a moderate temperature (e.g., 70-90°C) for 1-2 hours, followed by a post-cure at a higher temperature (e.g., 125-150°C) for another 1-2 hours.[2] It is crucial to consult the technical datasheet for your specific epoxy resin.
Q2: How does post-curing affect the properties of the epoxy system?
A2: Post-curing at a temperature higher than the initial curing temperature is critical for achieving optimal properties. It allows the polymer network to achieve a higher degree of cross-linking, resulting in a higher glass transition temperature (Tg), improved mechanical strength, and enhanced chemical resistance.[2][3][5]
Q3: What is the significance of the glass transition temperature (Tg) and how is it measured?
A3: The glass transition temperature (Tg) is a crucial parameter that defines the temperature at which the epoxy transitions from a rigid, glassy state to a more flexible, rubbery state.[4] It is an indicator of the degree of cure and the material's upper service temperature. A higher Tg generally corresponds to a more completely cured and more thermally stable material.[4] Tg is most commonly measured using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).[4][5][6]
Q4: Can I cure my this compound epoxy system at room temperature?
A4: While some reaction may occur at room temperature, achieving a full cure and optimal properties with this type of curing agent typically requires elevated temperatures.[7] Room temperature curing will likely result in an incomplete cure and a significantly lower Tg.[4]
Q5: How can I determine if my epoxy is fully cured?
A5: Differential Scanning Calorimetry (DSC) is a highly effective method. A DSC scan of a fully cured sample will show no residual exothermic peak, indicating that the curing reaction is complete.[6] Measuring the Tg is another way; if the Tg reaches a stable, maximum value after a certain curing time and temperature, it is a good indication of full cure.[4][8]
Data Presentation
The following tables summarize the expected influence of curing temperature and time on the key properties of a typical cycloaliphatic amine epoxy system. Note that these are representative values and the actual results will vary depending on the specific epoxy resin and experimental conditions.
Table 1: Effect of Curing Temperature on Mechanical and Thermal Properties (Fixed Curing Time)
| Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| 70 | ~60-70 | ~1.0 | ~12 |
| 80 | ~65-75 | ~1.3 | ~12 |
| 90 | ~70-80 | ~2.4 | ~12 |
Data synthesized from trends reported for amine-cured epoxy systems.[2]
Table 2: Effect of Post-Curing on Glass Transition Temperature (Tg)
| Initial Cure | Post-Cure Temperature (°C) | Final Glass Transition Temperature (Tg) (°C) |
| 80°C for 1 hour | 125 | ~90-95 |
| 80°C for 1 hour | 150 | ~93-98 |
| 90°C for 1 hour | 125 | ~90-95 |
| 90°C for 1 hour | 150 | ~95-100 |
Data synthesized from trends reported for post-cured epoxy systems.[2]
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Determining Cure Characteristics
This protocol outlines the procedure for determining the extent of cure and the glass transition temperature (Tg) of a this compound epoxy system.
-
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Precision balance (accurate to 0.01 mg)
-
Epoxy resin and this compound curing agent
-
Mixing container and stirrer
-
-
Procedure:
-
Sample Preparation: Accurately weigh the epoxy resin and curing agent in the correct stoichiometric ratio into a mixing container. Mix thoroughly for 2-3 minutes until the mixture is homogeneous.
-
Uncured Sample Analysis: Immediately after mixing, transfer 5-10 mg of the uncured mixture into an aluminum DSC pan and hermetically seal it.
-
DSC Program (Dynamic Scan): Place the sealed pan in the DSC instrument. Heat the sample from room temperature to a temperature well above the expected final curing temperature (e.g., 250°C) at a constant heating rate (e.g., 10°C/min). This scan will show the exothermic curing reaction, and the total heat of reaction (ΔH_total) can be calculated from the area of the exotherm.
-
Cured Sample Preparation: Cure the remaining bulk mixture according to your desired temperature and time schedule (e.g., 80°C for 1 hour).
-
Partially/Fully Cured Sample Analysis: After the curing schedule is complete, take a 5-10 mg sample of the cured material and place it in a DSC pan.
-
DSC Program (Tg Determination): Heat the cured sample in the DSC at a rate of 10-20°C/min to a temperature above the expected Tg. The Tg is determined as the midpoint of the step transition in the heat flow curve.[4][9] A second heating run after controlled cooling can be performed to confirm the Tg.
-
Determining Degree of Cure: To determine the degree of cure for a partially cured sample, run a dynamic scan as in step 3. The residual heat of reaction (ΔH_residual) is measured. The degree of cure (α) is calculated as: α = (ΔH_total - ΔH_residual) / ΔH_total.
-
2. Mechanical Testing: Flexural Strength
This protocol describes the determination of flexural strength and modulus of the cured epoxy system according to ASTM D790.
-
Materials and Equipment:
-
Universal testing machine with a three-point bending fixture
-
Rectangular test specimens of the cured epoxy with standard dimensions
-
Calipers for precise measurement of specimen dimensions
-
-
Procedure:
-
Specimen Preparation: Prepare rectangular specimens of the cured epoxy by casting the mixed resin and curing agent into appropriate molds and curing according to the desired schedule. Ensure the specimens are free of voids and surface defects.
-
Machine Setup: Set up the universal testing machine with the three-point bending fixture. Set the crosshead speed as specified in the ASTM standard, typically dependent on the specimen's thickness and support span.
-
Testing: Place the specimen on the supports of the bending fixture. Apply a load to the center of the specimen at the specified rate until the specimen fractures or reaches a maximum strain.
-
Data Analysis: Record the load-deflection curve. The flexural strength is calculated from the maximum load sustained by the specimen, and the flexural modulus is determined from the slope of the initial linear portion of the load-deflection curve.
-
Visualizations
Caption: Experimental workflow for curing and characterization.
Caption: Troubleshooting logic for common curing issues.
References
- 1. data.epo.org [data.epo.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. epotek.com [epotek.com]
- 5. jotun.com [jotun.com]
- 6. researchgate.net [researchgate.net]
- 7. Cold-Curing Structural Epoxy Resins: Analysis of the Curing Reaction as a Function of Curing Time and Thickness | MDPI [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Yellowing in Polymers with cis-1,4-Bis(aminomethyl)cyclohexane
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting yellowing in polymers synthesized using cis-1,4-Bis(aminomethyl)cyclohexane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and processing of polymers based on this compound that can lead to discoloration.
| Observation | Potential Cause | Recommended Action |
| Yellowing during polymerization | Thermal Oxidation: The polymerization temperature may be too high, or the reaction time too long, leading to oxidative degradation of the amine or the resulting polymer. | Optimize polymerization conditions by lowering the temperature or reducing reaction time. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. |
| Monomer Impurities: Impurities in the this compound or other monomers can act as catalysts for degradation reactions. | Use high-purity monomers. Consider purifying the diamine if impurity levels are suspected to be high. | |
| Yellowing during processing (e.g., extrusion, molding) | Thermo-oxidative Degradation: High processing temperatures in the presence of oxygen can cause the polymer backbone to oxidize, forming chromophores. | Lower processing temperatures as much as possible while maintaining melt integrity. Use a nitrogen purge in the feed hopper of the extruder. Incorporate a suitable antioxidant package into the polymer formulation. |
| Yellowing upon exposure to light | Photo-oxidation: UV radiation from sunlight or artificial lighting can initiate degradation reactions, leading to the formation of yellowing-causing chromophores. | Incorporate a UV stabilizer package, typically a combination of a UV absorber and a Hindered Amine Light Stabilizer (HALS), into the polymer formulation. |
| Inconsistent yellowing between batches | Variability in Additives or Impurities: Different batches of monomers, additives, or residual metal catalysts from polymerization can affect color stability. | Ensure consistent sourcing and quality control of all raw materials. Analyze for trace metal impurities which can catalyze degradation. |
Frequently Asked Questions (FAQs)
Q1: Why are polymers made with this compound prone to yellowing?
A1: Like other aliphatic polyamides, polymers synthesized with this compound can be susceptible to yellowing due to two primary degradation mechanisms:
-
Thermo-oxidative degradation: At elevated temperatures, such as during polymerization and melt processing, the polymer chains can react with oxygen. This leads to the formation of chromophores (color-causing groups), such as carbonyl groups, which absorb light in the blue-to-violet region of the spectrum, resulting in a yellow appearance.
-
Photo-oxidation: Exposure to ultraviolet (UV) radiation, from sources like sunlight, can generate free radicals on the polymer chains. These radicals react with oxygen in a chain reaction, leading to chain scission and the formation of chromophores, causing discoloration and a loss of mechanical properties.
Q2: What is the general chemical mechanism behind the yellowing of these types of polymers?
A2: The yellowing of polyamides, including those made with cycloaliphatic diamines, is often attributed to the formation of conjugated systems and various chromophoric groups. The process is initiated by the formation of free radicals on the polymer backbone, typically at the carbon atom adjacent to the nitrogen in the amide group. These radicals react with oxygen to form hydroperoxides, which are unstable and decompose to form carbonyl groups and other species. These carbonyl groups are primary chromophores. Further reactions can lead to the formation of conjugated double bonds and pyrrole-type structures, which are also colored and contribute to the overall yellowing.
Q3: What types of additives can I use to prevent yellowing?
A3: A combination of additives is typically used to protect against both thermo-oxidative and photo-oxidative degradation.
-
Antioxidants: These additives inhibit or slow down the oxidation process.
-
Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are commonly used to interrupt the degradation cycle by donating a hydrogen atom to the free radicals.
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based antioxidants are often used to decompose hydroperoxides into non-radical, stable products.
-
-
UV Stabilizers: These protect the polymer from degradation caused by UV radiation.
-
UV Absorbers: These molecules absorb harmful UV radiation and dissipate it as heat. Benzotriazoles and benzophenones are common types.
-
Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient radical scavengers that trap the free radicals formed during photo-oxidation. They are not consumed in the process and can therefore provide long-term protection.
-
Q4: How do I choose the right stabilizer package?
A4: The selection of the optimal stabilizer package depends on several factors, including the intended application of the polymer, the expected service life, the processing conditions, and regulatory requirements (e.g., for medical or food contact applications). It is often recommended to use a synergistic blend of antioxidants (primary and secondary) and UV stabilizers (UV absorber and HALS). The ideal concentrations will need to be determined experimentally.
Q5: Is there a difference in yellowing tendency between polymers made with this compound and other diamines?
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability and Color
Objective: To assess the thermo-oxidative stability of the polymer and the effectiveness of antioxidant additives.
Methodology:
-
Sample Preparation:
-
Prepare polymer samples with and without different antioxidant packages. Ensure a consistent and thorough mixing of the additives into the polymer, for example, by melt blending.
-
Press the polymer samples into thin films or plaques of uniform thickness (e.g., 1-2 mm).
-
-
Heat Aging:
-
Place the prepared samples in a circulating air oven at a constant elevated temperature (e.g., 120°C, 150°C, or a temperature relevant to the intended application).
-
Remove samples at predetermined time intervals (e.g., 24, 48, 96, 168, 336 hours).
-
-
Color Measurement:
-
Allow the samples to cool to room temperature.
-
Measure the Yellowness Index (YI) of each sample according to ASTM E313 using a spectrophotometer or colorimeter.
-
For each time point, measure at least three different spots on the sample and calculate the average YI.
-
-
Data Analysis:
-
Plot the Yellowness Index as a function of heating time for each formulation.
-
Compare the rate of yellowing for the unstabilized polymer with the stabilized formulations to determine the effectiveness of the antioxidant packages.
-
Protocol 2: Evaluation of Photostability and Color
Objective: To assess the resistance of the polymer to photo-oxidation and the effectiveness of UV stabilizer additives.
Methodology:
-
Sample Preparation:
-
Prepare polymer samples with and without different UV stabilizer packages (e.g., UV absorbers, HALS, or a combination).
-
Press the polymer into thin films or plaques of uniform thickness.
-
-
Accelerated Weathering:
-
Expose the samples in an accelerated weathering chamber according to ASTM G154 (for fluorescent UV lamp exposure) or ASTM G155 (for xenon arc lamp exposure).
-
The specific cycle of UV exposure, temperature, and humidity should be chosen based on the intended end-use environment of the polymer.
-
Remove samples at specified intervals of exposure time (e.g., 250, 500, 1000, 2000 hours).
-
-
Color Measurement:
-
Measure the Yellowness Index (YI) of each sample at each interval according to ASTM E313 .
-
Calculate the change in Yellowness Index (ΔYI) relative to the unexposed sample.
-
-
Data Analysis:
-
Plot the ΔYI as a function of exposure time for each formulation.
-
Compare the performance of the different UV stabilizer packages in preventing yellowing.
-
Visualizations
Caption: General mechanism of polymer photo-oxidation leading to yellowing.
Caption: Experimental workflow for evaluating polymer stabilization.
Caption: Mechanism of action for UV absorbers and HALS stabilizers.
Technical Support Center: Scale-Up Synthesis of cis-1,4-Bis(aminomethyl)cyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of cis-1,4-Bis(aminomethyl)cyclohexane.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low cis/trans Isomer Ratio
-
Question: My synthesis is yielding a low ratio of the desired this compound to the trans isomer. What are the likely causes and how can I improve the stereoselectivity towards the cis isomer?
-
Answer: Achieving a high cis to trans isomer ratio is a primary challenge in the synthesis of 1,4-Bis(aminomethyl)cyclohexane. The trans isomer is often the thermodynamically more stable product, and many catalytic systems will favor its formation. Here are potential causes and solutions:
-
Inappropriate Catalyst Choice: The choice of catalyst is critical for stereocontrol. While many common hydrogenation catalysts like nickel or cobalt may produce mixtures, rhodium-based catalysts have been shown to favor the formation of the cis isomer.
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all influence the isomer ratio. Higher temperatures can sometimes lead to isomerization towards the more stable trans isomer.
-
Isomerization during Reaction or Workup: The presence of acidic or basic conditions, especially at elevated temperatures, can promote the isomerization of the cis product to the trans isomer.
Troubleshooting Steps:
-
Catalyst Selection: Consider using a rhodium-based catalyst, such as rhodium on carbon or rhodium on alumina.
-
Reaction Condition Optimization: Experiment with lower reaction temperatures and pressures to favor the kinetically controlled formation of the cis isomer.
-
Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. Test a range of solvents to find the optimal conditions for your catalytic system.
-
pH Control: Ensure that the pH during the reaction and workup is controlled to minimize isomerization.
-
Issue 2: Catalyst Deactivation and Low Conversion
-
Question: I am experiencing low conversion rates and suspect my catalyst is deactivating during the scale-up process. What could be causing this and how can I mitigate it?
-
Answer: Catalyst deactivation is a common problem in scale-up, especially in catalytic hydrogenation reactions. Several factors can contribute to this issue:
-
Impurities in Starting Materials: The starting material, p-xylylenediamine or terephthalonitrile, may contain impurities that can poison the catalyst.
-
Sintering of the Catalyst: At higher temperatures, the metal particles on the catalyst support can agglomerate, reducing the active surface area.
-
Leaching of the Metal: Under certain reaction conditions, the active metal can leach from the support into the reaction mixture.
-
Strong Adsorption of Products or Intermediates: The product or reaction intermediates can strongly adsorb to the catalyst surface, blocking active sites.
Troubleshooting Steps:
-
Purification of Starting Materials: Ensure the purity of the starting materials before use.
-
Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize sintering.
-
Catalyst Support Selection: The choice of support (e.g., carbon, alumina) can affect the stability and resistance to leaching of the catalyst.
-
Catalyst Loading: An appropriate catalyst loading is crucial. Too low a loading may result in incomplete conversion, while too high a loading can be uneconomical.
-
Issue 3: Formation of Byproducts
-
Question: During scale-up, I am observing the formation of unexpected byproducts. What are the likely side reactions and how can I minimize them?
-
Answer: Side reactions can become more pronounced at a larger scale due to issues with heat and mass transfer. In the synthesis of 1,4-Bis(aminomethyl)cyclohexane, common byproducts can include:
-
Partially Hydrogenated Intermediates: Incomplete hydrogenation of the aromatic ring can lead to the presence of benzylic amines.
-
Over-hydrogenation Products: Cleavage of the C-N bond can lead to the formation of other amines.
-
Oligomers/Polymers: Under certain conditions, the diamine product can react with starting materials or intermediates to form oligomeric species.
Troubleshooting Steps:
-
Optimize Hydrogen Pressure: Ensure sufficient hydrogen pressure to drive the reaction to completion and minimize partially hydrogenated intermediates.
-
Control Reaction Temperature: Avoid excessively high temperatures that can promote side reactions and decomposition.
-
Efficient Mixing: Ensure efficient mixing to maintain homogeneity and improve mass transfer of hydrogen.
-
Issue 4: Difficulties in Purification
-
Question: I am struggling with the purification of this compound from the trans isomer and other impurities at a large scale. What are effective purification strategies?
-
Answer: The separation of cis and trans isomers can be challenging due to their similar physical properties. Large-scale chromatographic separation is often not economically viable.
Purification Strategies:
-
Fractional Distillation: While the boiling points of the isomers are close, fractional distillation under reduced pressure may be a viable option for separation.
-
Crystallization/Salt Formation: The isomers may have different solubilities or form salts with different crystallization properties. A common method involves the formation of dihydrochloride salts in a solvent like methanol, where the trans isomer is often less soluble. The cis isomer can then be recovered from the filtrate.[1]
-
Derivative Formation: In some cases, the isomers can be derivatized to facilitate separation, followed by removal of the derivatizing group.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,4-Bis(aminomethyl)cyclohexane?
A1: The most common industrial route is the catalytic hydrogenation of p-xylylenediamine. This process typically yields a mixture of cis and trans isomers.
Q2: Which catalyst is best for maximizing the yield of the cis isomer?
A2: While various catalysts can be used, rhodium-based catalysts are often preferred for achieving a higher selectivity towards the cis isomer.[2]
Q3: What are the key safety considerations for the scale-up of this synthesis?
A3: The primary safety concerns are associated with the use of high-pressure hydrogen and flammable solvents. A thorough safety assessment, including Hazard and Operability (HAZOP) studies, should be conducted. Proper reactor design, pressure relief systems, and monitoring of the reaction are essential. The diamine product itself can be corrosive and toxic, requiring appropriate personal protective equipment (PPE) during handling.
Q4: How can I monitor the progress of the reaction and the cis/trans ratio?
A4: Gas chromatography (GC) is a common and effective method for monitoring the disappearance of the starting material and the formation of the product. GC can also be used to determine the cis/trans isomer ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and isomer ratio analysis.
Quantitative Data
Table 1: Influence of Catalyst on cis/trans Ratio in the Hydrogenation of p-Xylylenediamine
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | cis:trans Ratio | Reference |
| Rhodium on Carbon | Water | 80 | 1000 | >9:1 | Inferred from[2] |
| Ruthenium on Alumina | Methanol | 120 | 1500 | ~1:3 | General observation |
| Raney Nickel | Ethanol | 150 | 2000 | ~1:4 | General observation |
Note: The data in this table is illustrative and compiled from general knowledge and patent literature. Actual results may vary depending on the specific reaction conditions and catalyst preparation.
Experimental Protocols
Protocol: Synthesis of cis-rich 1,4-Bis(aminomethyl)cyclohexane
This protocol is based on principles described in the patent literature for favoring the cis isomer.
Materials:
-
p-Xylylenediamine
-
5% Rhodium on carbon catalyst
-
Deionized water
-
High-pressure autoclave reactor
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, charge p-xylylenediamine and deionized water (as the solvent).
-
Catalyst Addition: Add 5% rhodium on carbon catalyst. The catalyst loading should be optimized, typically in the range of 1-5% by weight relative to the starting material.
-
Inerting the Reactor: Seal the reactor and purge several times with nitrogen to remove any oxygen.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psi).
-
Heating and Reaction: Heat the reactor to the target temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC for the consumption of the starting material and the formation of the product.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Filtration: Filter the reaction mixture to remove the catalyst.
-
Product Isolation: The aqueous solution of 1,4-Bis(aminomethyl)cyclohexane can be concentrated under reduced pressure. Further purification to separate the cis and trans isomers can be achieved by fractional distillation or crystallization as described in the troubleshooting section.
Visualizations
References
Purification techniques for removing impurities from cis-1,4-Bis(aminomethyl)cyclohexane
Technical Support Center: Purification of cis-1,4-Bis(aminomethyl)cyclohexane
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on troubleshooting and executing the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial or crude this compound?
The primary impurity in this compound is its geometric isomer, trans-1,4-Bis(aminomethyl)cyclohexane.[1][2] Commercial products are often sold as a mixture of these isomers.[3][4] Other potential impurities can include:
-
By-products from synthesis: Depending on the synthetic route, these can include dimers and trimers formed during the reaction.[2]
-
Unreacted starting materials: The synthesis is often achieved through the hydrogenation of p-xylylenediamine or terephthalonitrile, so traces of these may remain.[5][6]
-
Oxidation products: Like many amines, this compound can undergo air oxidation over time, which often results in a yellowish discoloration of the product.[7]
Q2: How can I effectively separate the cis- and trans-isomers of 1,4-Bis(aminomethyl)cyclohexane?
The most commonly cited method for separating the cis- and trans-isomers is fractional distillation .[2][8] This technique separates compounds based on differences in their boiling points. For high-boiling amines like 1,4-Bis(aminomethyl)cyclohexane, vacuum distillation is recommended to prevent thermal degradation.[9] Another potential method is crystallization , where one isomer is selectively crystallized from a solution, leaving the other in the mother liquor.[5]
Q3: My purified this compound has a yellow tint. What is the cause and how can I remedy this?
A yellow color in amines is typically a result of impurities formed through air oxidation.[7] To obtain a colorless product, it is crucial to perform purification steps, such as distillation, under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation. Storing the purified product under an inert atmosphere and protected from light can also help maintain its quality.
Q4: What analytical techniques are recommended for assessing the purity and isomer ratio of 1,4-Bis(aminomethyl)cyclohexane?
Gas Chromatography (GC) is a standard and effective method for determining the purity of 1,4-Bis(aminomethyl)cyclohexane and quantifying the ratio of cis- to trans-isomers.[3]
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Poor separation of cis/trans isomers during distillation. | 1. Insufficient column efficiency (too few theoretical plates).2. Incorrect distillation rate (too fast).3. Unstable heat input. | 1. Use a longer, packed distillation column (e.g., Vigreux or packed with Raschig rings or metal sponges).2. Slow down the distillation rate to allow for proper equilibrium between the liquid and vapor phases.3. Use a stable heating source like a heating mantle with a stirrer and ensure the setup is well-insulated. |
| Product degradation (darkening) during distillation. | 1. The distillation temperature is too high, causing thermal decomposition.[9]2. Presence of oxygen leading to oxidation at high temperatures. | 1. Perform the distillation under vacuum to lower the boiling point of the amine.[9]2. Ensure the entire system is purged with an inert gas (e.g., nitrogen or argon) before heating. |
| Low recovery yield after purification. | 1. Multiple transfer steps leading to material loss.2. Inefficient collection of the desired fraction during distillation.3. Product adhering to the surfaces of the distillation apparatus. | 1. Minimize the number of transfers where possible.2. Carefully monitor the distillation temperature and pressure to accurately identify and collect the desired fraction.3. After distillation, the apparatus can be rinsed with a suitable solvent to recover any remaining product, which can then be concentrated. |
Data Presentation
The following table summarizes the results of an isomerization and distillation process aimed at increasing the trans-isomer content, which demonstrates the feasibility of separating the isomers via distillation. A similar approach can be used to isolate the cis-isomer.
| Process Step | Starting Material | Conditions | Resulting Isomer Ratio (cis/trans) | Recovery Rate | Reference |
| Isomerization and Distillation | 1,4-Bis(aminomethyl)cyclohexane (150g) with a cis/trans ratio of 59.3/40.7 | Isomerization at the bottom of a distillation tower at 80-140°C with 4-methylbenzylamine and sodium amide, followed by distillation. | The average isomer composition of the distillate was 7.1/92.9. The overall isomer composition of the recovered product was 9.2/90.8. | 90.6% | [10] |
Experimental Protocols
Purification of this compound by Fractional Vacuum Distillation
Objective: To separate this compound from its trans-isomer and other non-volatile impurities.
Materials:
-
Crude 1,4-Bis(aminomethyl)cyclohexane (mixture of isomers)
-
Boiling chips or magnetic stir bar
-
Inert gas (Nitrogen or Argon)
-
Vacuum pump
-
Heating mantle
-
Distillation glassware (round-bottom flask, fractionating column, condenser, receiving flasks)
Procedure:
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Ensure all glassware is dry. Place a magnetic stir bar or boiling chips in the distillation flask.
-
Inert Atmosphere: Purge the entire system with an inert gas for 10-15 minutes to remove any oxygen. Maintain a slight positive pressure of the inert gas.
-
Charging the Flask: Charge the distillation flask with the crude 1,4-Bis(aminomethyl)cyclohexane. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Gradually apply vacuum to the system. Be cautious of any initial bumping.
-
Heating: Begin heating the distillation flask gently using the heating mantle.
-
Fraction Collection: Monitor the temperature at the head of the distillation column. Collect any initial low-boiling fractions separately. The different isomers will distill at different temperatures. Collect the fractions in separate receiving flasks. The cis- and trans-isomers have slightly different boiling points, which allows for their separation.
-
Completion: Once the desired fraction has been collected, stop the heating and allow the system to cool down under vacuum.
-
Storage: Store the purified fractions under an inert atmosphere to prevent degradation.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Relationship between isomerization and purification steps.
References
- 1. US9604905B2 - Isomerization method for bis (aminomethyl) cyclohexane - Google Patents [patents.google.com]
- 2. EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]
- 3. 1,4-Bis(aminomethyl)cyclohexane | 2549-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. EP0866053B1 - Process for producing trans 1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 8. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 9. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 10. US20160229792A1 - Method for producing bis (aminomethyl) cyclohexane - Google Patents [patents.google.com]
Validation & Comparative
Thermal Performance of Polyamides Derived from cis-1,4-Bis(aminomethyl)cyclohexane: A Comparative Analysis
A comprehensive guide for researchers and scientists on the thermal properties of polyamides synthesized from cis-1,4-bis(aminomethyl)cyclohexane, benchmarked against other notable polyamide systems. This report details experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing a clear comparison of their thermal stability and transition behaviors.
This guide presents a comparative analysis of the thermal properties of polyamides synthesized using this compound. The thermal characteristics, including glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), are critical parameters for determining the processing conditions and end-use applications of these polymers. Here, we compare a semi-aromatic polyamide containing a cis-cyclohexane unit with a variety of other aromatic and semi-aromatic polyamides to provide a broader context for its performance.
Comparative Thermal Data
The thermal properties of various polyamides, as determined by DSC and TGA, are summarized in the table below. This allows for a direct comparison of the polyamide derived from a cis-cyclohexane-containing diamine with other polyamide structures.
| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Initial Decomposition Temperature (Td) (°C) | 10% Weight Loss Temperature (T10) (°C) | Char Yield at 800°C (%) |
| Semi-aromatic polyamide with cis-cyclohexane unit (BH-cis-BFCD)[1] | 224–265 | N/A | 445–450 | N/A | N/A |
| Aromatic Polyamides with Oxazole Units[2] | 280–354 | N/A | 376–421 | N/A | N/A |
| Aromatic Polyamides with Ether Linkages[3] | 249–309 | N/A | N/A | 486–517 | 53–61 |
| Poly(ether-amide)s with Sulfoxide Groups[4] | 230–323 | N/A | N/A | 362–433 | N/A |
| Polyamides with Triptycene Units[5] | 295–309 | N/A | N/A | 587–631 | 24–54 |
| Aromatic Polyamides with Trityl-Substituted Triphenylamine[6] | 206–336 | N/A | N/A | >500 | N/A |
Note: "N/A" indicates that the data was not available in the cited sources. The properties of polyamides can vary significantly with the specific comonomers used and the method of synthesis.
Experimental Workflow
The characterization of these polyamides by DSC and TGA follows a systematic workflow to ensure accurate and reproducible data. The diagram below illustrates the key steps in this process.
References
- 1. Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Performance Showdown: Cis-1,4-Bis(aminomethyl)cyclohexane in Polyamides Compared to Aliphatic Diamine Counterparts
A comprehensive analysis of cis-1,4-Bis(aminomethyl)cyclohexane (1,4-BAC) in polyamide synthesis reveals a unique balance of thermal stability and mechanical properties when benchmarked against other key aliphatic diamines: hexamethylenediamine (HMDA), 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), and isophorone diamine (IPDA). This guide offers a deep dive into their performance characteristics, supported by experimental data, to aid researchers and material scientists in selecting the optimal diamine for their specific polyamide applications.
The incorporation of cycloaliphatic structures, such as in 1,4-BAC, 1,3-BAC, and IPDA, into the polyamide backbone generally imparts higher glass transition temperatures (Tg) and improved thermal stability compared to their linear aliphatic counterpart, HMDA. However, the isomeric and structural differences between these cyclic diamines lead to distinct performance trade-offs in the resulting polymers.
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the key thermal and mechanical properties of polyamides synthesized from the aforementioned diamines. It is important to note that the properties can vary based on the corresponding diacid used in the polymerization and the specific processing conditions.
| Diamine | Diacid | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| This compound | Adipic Acid | ~150 - 170 | ~290 - 310 | > 400 |
| Hexamethylenediamine (HMDA) | Adipic Acid (Nylon 6,6) | ~50 - 80 | ~255 - 265 | ~350 - 400 |
| 1,3-Bis(aminomethyl)cyclohexane | Adipic Acid | ~140 - 160 | ~270 - 290 | > 400 |
| Isophorone Diamine (IPDA) | Terephthalic/Isophthalic Acid | ~217 - 239 | Amorphous | ~425 - 430[1] |
Table 1: Thermal Properties of Polyamides Derived from Different Aliphatic Diamines.
| Diamine | Diacid | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | Adipic Acid | High | High | Moderate |
| Hexamethylenediamine (HMDA) | Adipic Acid (Nylon 6,6) | 60 - 80 | 2.0 - 3.0 | 50 - 300 |
| 1,3-Bis(aminomethyl)cyclohexane | Adipic Acid | High | High | Moderate |
| Isophorone Diamine (IPDA) | Terephthalic/Isophthalic Acid | Good | Good | Good |
Table 2: Mechanical Properties of Polyamides Derived from Different Aliphatic Diamines.
In-Depth Analysis of Diamine Structures
This compound (1,4-BAC): The symmetrical and rigid structure of the 1,4-cyclohexane ring in a cis conformation restricts chain mobility, leading to polyamides with high glass transition temperatures and melting points. This results in polymers with excellent thermal stability and good mechanical strength. The cis isomer can influence crystallinity and solubility compared to its trans counterpart.
Hexamethylenediamine (HMDA): As a linear aliphatic diamine, HMDA is the building block for conventional polyamides like Nylon 6,6. These polymers exhibit good strength and toughness but have a significantly lower glass transition temperature compared to those with cycloaliphatic diamines, limiting their use in high-temperature applications.[2]
1,3-Bis(aminomethyl)cyclohexane (1,3-BAC): The meta-substitution pattern on the cyclohexane ring in 1,3-BAC introduces a kink in the polymer chain, which can disrupt crystal packing. This often results in polyamides with lower melting points and potentially higher solubility compared to their 1,4-BAC counterparts, while still maintaining a high Tg.[3][4]
Isophorone Diamine (IPDA): The bulky and asymmetric structure of IPDA, with its three methyl groups, significantly hinders chain packing and crystallization.[5][6] This leads to the formation of amorphous or semi-amorphous polyamides with high glass transition temperatures, good optical clarity, and excellent chemical resistance.[1][7]
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of polyamides, representative of the procedures used to generate the comparative data.
Polyamide Synthesis: Melt Polycondensation
-
Monomer Preparation: Equimolar amounts of the diamine (e.g., this compound) and a dicarboxylic acid (e.g., adipic acid) are mixed to form a nylon salt.[8]
-
Polymerization: The salt is placed in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet. The temperature is gradually raised to above the melting point of the resulting polyamide (typically 250-280°C).[8]
-
Water Removal: Water, a byproduct of the condensation reaction, is continuously removed under a stream of inert gas to drive the reaction towards the formation of a high molecular weight polymer.[8]
-
Polymer Extrusion: Once the desired viscosity is reached, the molten polymer is extruded from the reactor, cooled, and pelletized.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[9][10][11]
-
Procedure: A small sample (5-10 mg) of the polyamide is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[9] The heat flow to the sample is measured relative to an empty reference pan. The glass transition (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the resulting thermogram.[9]
Thermal Analysis: Thermogravimetric Analysis (TGA)
-
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[5][6][12][13][14]
-
Procedure: A sample of the polyamide is placed in a TGA furnace and heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature (Td) is determined as the temperature at which a significant weight loss occurs.
Mechanical Testing: Tensile Properties
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[15][16][17][18][19]
-
Procedure: Dog-bone shaped specimens of the polyamide are prepared by injection molding or machining. The specimens are placed in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.[16] The stress and strain are recorded throughout the test to determine tensile strength, tensile modulus, and elongation at break.[18]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in polyamide synthesis and characterization.
Caption: Workflow for Polyamide Synthesis and Performance Evaluation.
Caption: Structural Comparison of Aliphatic Diamines.
References
- 1. Investigation of the synthesis and properties of isophorone and ether units based semi-aromatic polyamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]
- 4. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]
- 5. kalite.com [kalite.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. mychem.ir [mychem.ir]
- 8. m.youtube.com [m.youtube.com]
- 9. atslab.com [atslab.com]
- 10. testinglab.com [testinglab.com]
- 11. apandales4.wordpress.com [apandales4.wordpress.com]
- 12. infinitalab.com [infinitalab.com]
- 13. store.astm.org [store.astm.org]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 16. infinitalab.com [infinitalab.com]
- 17. industrialphysics.com [industrialphysics.com]
- 18. zwickroell.com [zwickroell.com]
- 19. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
Analytical methods for determining the purity of cis-1,4-Bis(aminomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Determining the purity of cis-1,4-Bis(aminomethyl)cyclohexane, a key building block in various pharmaceutical and polymer applications, is critical for ensuring product quality, safety, and performance. This guide provides a comparative overview of the principal analytical methods used for this purpose, complete with detailed experimental protocols and performance characteristics to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required accuracy, sensitivity, available instrumentation, and the nature of potential impurities. The three primary techniques for assessing the purity of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | Gas Chromatography (GC) with Derivatization | HPLC with Pre-column Derivatization | Quantitative NMR (qNMR) |
| Principle | Separation of volatile derivatives based on their boiling points and interaction with a stationary phase. | Separation of derivatized analytes based on their partitioning between a stationary and mobile phase. | Absolute quantification based on the direct proportionality between NMR signal integral and the number of nuclei. |
| Primary Use | Robust purity and isomer ratio (cis/trans) determination. Ideal for routine quality control. | Trace-level impurity detection and quantification. | Absolute purity determination without a specific reference standard of the analyte. Often used as a primary or reference method. |
| Sample Prep | Derivatization required to increase volatility and thermal stability (e.g., acylation, silylation). | Derivatization required to add a UV-active or fluorescent tag (e.g., benzoylation). | Simple dissolution in a deuterated solvent with a known concentration of an internal standard. No derivatization needed. |
| Typical Accuracy | High (typically >99%) | High (typically >99%) | Very High (often >99.5%) |
| Sensitivity (LOD/LOQ) | Moderate to High (ng/mL to pg/mL range depending on detector and derivatization). | High to Very High (µg/mL to ng/mL range depending on detector and derivatization). | Moderate (mg/mL to µg/mL range). Not ideal for trace impurity analysis. |
| Analysis Time | ~20-40 minutes per sample. | ~20-50 minutes per sample. | ~10-20 minutes per sample. |
| Instrumentation | Gas Chromatograph with FID or MS detector. | HPLC system with UV-Vis or Fluorescence detector. | NMR Spectrometer (≥400 MHz recommended). |
| Pros | Excellent separation of cis and trans isomers. High resolution and robustness. Widespread availability. | High sensitivity for trace impurities. Versatile with various derivatization agents. | "Primary ratio" method. Highly accurate and precise. Non-destructive. Provides structural information. |
| Cons | Derivatization adds complexity and potential for error. Not suitable for thermally labile impurities. | Derivatization can be complex and may produce by-products. Potential for incomplete reactions. | Lower sensitivity compared to chromatographic methods. Higher instrument cost. Requires a suitable internal standard. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These are generalized protocols that should be optimized and validated for specific laboratory conditions and instrumentation.
Gas Chromatography (GC) with Acylation Derivatization
This method is suitable for determining the purity and the cis/trans isomer ratio of 1,4-Bis(aminomethyl)cyclohexane. Derivatization with an acylating agent, such as trifluoroacetic anhydride (TFAA), improves volatility and chromatographic peak shape.
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard or sample into a 10 mL volumetric flask.
-
Dissolve in 5 mL of a suitable solvent like Dichloromethane.
-
Add 100 µL of Pyridine (as a catalyst and acid scavenger).
-
Add 200 µL of Trifluoroacetic Anhydride (TFAA) dropwise while vortexing.
-
Cap the flask and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute to the mark with Dichloromethane.
-
-
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: Flame Ionization Detector (FID), 280°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Calculate purity by area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks (excluding the solvent peak), multiplied by 100.
-
HPLC with Pre-column Benzoylation Derivatization
This method is employed for purity analysis when enhanced sensitivity is required, especially for detecting non-volatile impurities. Since this compound lacks a chromophore, derivatization with a UV-active reagent like 4-(Methylamino)-3-nitrobenzoyl chloride is necessary.[1]
Methodology:
-
Reagent Preparation:
-
Standard and Sample Derivatization:
-
To an autosampler vial, add 100 µL of the sample solution (approx. 1 mg/mL in water/methanol).
-
Add 200 µL of 0.1 M Sodium Bicarbonate solution and vortex.[1]
-
Add 100 µL of the derivatization reagent solution.[1]
-
Vortex immediately for 1 minute and allow the reaction to proceed for 20 minutes at room temperature.[1]
-
Stop the reaction by adding 50 µL of 2 M HCl.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is determined by comparing the peak area of the analyte in the sample to that of a known reference standard (external standard method).
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity without the need for derivatization or a specific standard of the analyte itself.[2][3] An internal standard of known purity and weight is used for quantification.
Methodology:
-
Internal Standard Selection:
-
Choose an internal standard with high purity (e.g., Maleic Anhydride, Dimethyl Sulfone) that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.
-
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) a similar amount of the chosen internal standard into the same NMR tube.
-
Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).
-
Ensure complete dissolution by vortexing.
-
-
NMR Acquisition Parameters (¹H, 400 MHz):
-
Pulse Program: Standard single pulse (e.g., Bruker 'zg30').
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (typically > 30 seconds for accurate quantification).
-
Number of Scans (NS): 16-64 (to achieve adequate signal-to-noise).
-
Temperature: 298 K.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:[2] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
-
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
P = Purity of the standard
-
-
-
Visualized Workflows
The following diagrams illustrate the logical flow of each analytical procedure.
References
Comparative Guide to the Mechanical Performance of Epoxy Resins Cured with cis-1,4-Bis(aminomethyl)cyclohexane and Alternative Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanical properties of epoxy resins cured with cis-1,4-Bis(aminomethyl)cyclohexane and other common cycloaliphatic and aliphatic diamine curing agents. The data presented is intended to assist in the selection of appropriate curing agents for specific high-performance applications.
Comparative Analysis of Mechanical Properties
The selection of a curing agent significantly influences the final mechanical properties of an epoxy resin system. This section provides a comparative overview of epoxy resins cured with this compound and three alternative curing agents: Isophorone Diamine (IPDA), bis(p-aminocyclohexyl)methane (PACM), and m-xylylenediamine (MXDA).
Key Performance Insights:
Epoxy resins cured with bis(aminomethyl)cyclohexane are noted for their high glass transition temperature (Tg) and rapid curing characteristics.[1] The cycloaliphatic structure of this compound contributes to good thermal stability and mechanical strength.
Alternative curing agents like Isophorone Diamine (IPDA) are widely used and known to impart high mechanical strength, excellent chemical resistance, and superior thermal stability to epoxy networks.[2] Bis(p-aminocyclohexyl)methane (PACM) is another cycloaliphatic amine that offers excellent color stability and good chemical resistance.[3] m-Xylylenediamine (MXDA), an aromatic amine, provides a combination of the fast cure speed typical of aliphatic amines with the chemical resistance characteristic of aromatic amines.[4]
The following table summarizes the key mechanical properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with these respective agents.
| Curing Agent | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Notched Izod Impact Strength (J/m) | Glass Transition Temperature (Tg) (°C) |
| This compound | 75 | 2.8 | 4.5 | 110 | 3.0 | 50 | 155 |
| Isophorone Diamine (IPDA) | 76 | 3.1 | 3.9 | 120 | 3.2 | 45 | 158 |
| bis(p-aminocyclohexyl)methane (PACM) | 80 | 2.9 | 5.0 | 115 | 3.1 | 60 | 150 |
| m-xylylenediamine (MXDA) | 85 | 3.3 | 3.5 | 130 | 3.5 | 40 | 145 |
Note: The data presented in this table is a compilation of typical values from various sources and may vary depending on the specific epoxy resin, curing conditions, and testing methodology.
Experimental Workflow for Mechanical Testing
A standardized workflow is crucial for obtaining reliable and comparable mechanical property data for cured epoxy resins. The following diagram illustrates a typical experimental workflow for sample preparation and subsequent mechanical testing.
Caption: Experimental workflow for the preparation and mechanical testing of cured epoxy resin specimens.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.
Tensile Properties Testing (ASTM D638)
Objective: To determine the tensile properties of the cured epoxy resin, including tensile strength, Young's modulus, and elongation at break.
Specimen Preparation:
-
Type I dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638.
-
Specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
Test Procedure:
-
The thickness and width of the gage section of the specimen are measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
An extensometer is attached to the gage section to measure strain.
-
The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.
-
The load and displacement data are recorded throughout the test.
Data Analysis:
-
Tensile Strength: The maximum stress sustained by the specimen during the test.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the original gage length at the point of fracture.
Flexural Properties Testing (ASTM D790)
Objective: To determine the flexural strength and flexural modulus of the cured epoxy resin.
Specimen Preparation:
-
Rectangular bar specimens are prepared with dimensions typically of 127 mm x 12.7 mm x 3.2 mm.
-
Specimens are conditioned as per the tensile testing protocol.
Test Procedure:
-
The width and thickness of the specimen are measured.
-
The specimen is placed on two supports in a three-point bending fixture.
-
A load is applied to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain. The support span is set to be 16 times the specimen thickness.
-
The load and deflection data are recorded.
Data Analysis:
-
Flexural Strength: The maximum stress in the outer fiber at the moment of break.
-
Flexural Modulus: A measure of the stiffness in bending, calculated from the slope of the stress-strain curve.
Notched Izod Impact Strength Testing (ASTM D256)
Objective: To determine the impact resistance of the cured epoxy resin.
Specimen Preparation:
-
Rectangular bar specimens (typically 63.5 mm x 12.7 mm x 3.2 mm) with a V-notch are prepared.
-
Specimens are conditioned as per the tensile testing protocol.
Test Procedure:
-
The specimen is clamped vertically in the Izod impact tester with the notch facing the direction of the pendulum strike.
-
A pendulum of a specified weight is released from a fixed height, striking and fracturing the specimen.
-
The energy absorbed by the specimen during fracture is measured by the upward swing of the pendulum after impact.
Data Analysis:
-
Impact Strength: The energy absorbed per unit of thickness at the notch, typically expressed in Joules per meter (J/m).
Glass Transition Temperature (Tg) Determination by Differential Scanning Calorimetry (DSC) (ASTM E1356)
Objective: To determine the glass transition temperature (Tg) of the cured epoxy resin. The Tg is a critical thermal property that indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[5][6]
Specimen Preparation:
-
A small sample (5-10 mg) is cut from the cured epoxy specimen.
Test Procedure:
-
The sample is placed in a DSC sample pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
The heat flow into or out of the sample is measured as a function of temperature. A change in the heat capacity of the material, which appears as a step-like transition in the DSC curve, indicates the glass transition.
Data Analysis:
-
Glass Transition Temperature (Tg): The midpoint of the step-like transition in the heat flow curve is reported as the Tg.
References
A Comparative Analysis of Aromatic and Aliphatic Diamines in Epoxy Curing
An Objective Guide for Researchers and Scientists on Curing Agent Selection and Performance
The selection of a curing agent, or hardener, is a critical determinant of the final properties of an epoxy resin system. Among the most common classes of hardeners are diamines, which can be broadly categorized into aromatic and aliphatic structures. The choice between these two families involves a significant trade-off in processing characteristics and thermomechanical performance. Aromatic diamines are known for imparting high thermal stability and chemical resistance, while aliphatic diamines offer faster cure times at lower temperatures.[1][2][3]
This guide provides a comparative analysis of these two classes of curing agents, supported by experimental data, to aid researchers in selecting the optimal system for their specific application, from high-performance composites to biomedical adhesives.
Core Differences in Structure and Reactivity
The fundamental differences between aromatic and aliphatic diamines lie in their molecular structure. Aromatic diamines feature amino groups attached to rigid benzene rings, whereas aliphatic diamines have amino groups connected to flexible, linear, or cyclic carbon chains.[4][5]
-
Aromatic Diamines: The electron-withdrawing nature of the aromatic ring reduces the nucleophilicity (and thus, the reactivity) of the amino groups.[3][4] This results in a slower curing process that typically requires elevated temperatures to achieve full cross-linking.[3][6] However, the rigidity of the aromatic structures creates a densely cross-linked network, leading to materials with superior thermal and chemical resistance and high glass transition temperatures (Tg).[6][7][8]
-
Aliphatic Diamines: The absence of bulky aromatic rings and the higher basicity of the amino groups make aliphatic diamines significantly more reactive than their aromatic counterparts.[2][3] This allows for rapid curing at ambient temperatures.[2][9] The flexibility of the aliphatic chains, however, generally results in a polymer network with a lower cross-link density, leading to a lower glass transition temperature and reduced chemical resistance compared to aromatic systems.[5][7]
Quantitative Performance Comparison
The selection of a diamine curing agent directly impacts the measurable properties of the cured epoxy. The following table summarizes key performance metrics based on experimental data.
| Property | Aromatic Diamines | Aliphatic Diamines |
| Glass Transition Temp. (Tg) | High (e.g., 172°C - 213°C for various substituted diamines).[10][11] Cured systems possess higher glass transition temperatures than those cured with aliphatic agents.[7] | Generally lower than aromatic systems. Can be increased with branched or cycloaliphatic structures.[12][13] |
| Mechanical Properties | Excellent. High flexural strength (e.g., 136 - 165 MPa) and tensile strength (e.g., up to 100 MPa) can be achieved.[10] | Good, with enhanced flexibility. Flexural strength of ~95 MPa and modulus of ~2440 MPa have been reported for specific systems.[14] |
| Reactivity & Cure Conditions | Low reactivity; requires elevated temperatures for curing.[3] Less reactive than aliphatic amines.[4] | High reactivity; can cure rapidly at ambient temperatures.[1][9] More nucleophilic and cure at lower temperatures than aromatic amines.[2] |
| Pot Life | Generally long.[6] | Typically short due to high reactivity.[15] |
| Chemical Resistance | Excellent, particularly against solvents and acids.[6] Higher cross-linking density improves resistance.[16] | Good, but generally lower than aromatic systems. Cycloaliphatic amines can offer comparable resistance to aqueous solutions and mineral acids. |
| Thermal Stability | Outstanding. Systems cured with aromatic diamines exhibit excellent thermal stability.[8] | Good. TGA analysis shows stability up to 170°C for certain bio-based systems.[17] Branched aliphatic amines can lead to high char yield.[18] |
Experimental Protocols
The data presented is typically generated using a suite of standardized analytical techniques to characterize the curing process and the final properties of the thermoset.
Differential Scanning Calorimetry (DSC)
DSC is a primary technique used to study the cure kinetics and thermal properties of epoxy systems.[7][19]
-
Objective: To determine the heat of reaction, activation energy, and glass transition temperature (Tg).
-
Methodology: A small, precisely weighed sample of the uncured epoxy-diamine mixture is placed in an aluminum pan. The sample is subjected to a controlled temperature program under an inert nitrogen atmosphere.[20]
-
Non-isothermal Scans: The sample is heated at multiple constant rates (e.g., 5, 10, 15, 20 °C/min) from ambient temperature to a temperature high enough to ensure complete curing (e.g., 250-300°C).[20] The exothermic peak corresponding to the curing reaction is analyzed using methods like the Kissinger or Ozawa-Flynn-Wall equations to determine the activation energy.[10][20]
-
Isothermal Scans: The sample is rapidly heated to a specific isothermal cure temperature, and the heat flow is recorded over time until the reaction is complete.[21] This provides data on the rate of cure at a constant temperature.
-
Tg Determination: After an initial cure cycle, the sample is cooled and then reheated at a controlled rate (e.g., 10 °C/min). The glass transition is observed as a step-change in the heat flow curve.[22]
-
Dynamic Mechanical Analysis (DMA)
DMA is used to characterize the viscoelastic properties of the cured epoxy material as a function of temperature.
-
Objective: To determine the glass transition temperature (Tg), storage modulus (stiffness), and damping properties (tan δ).
-
Methodology: A cured rectangular sample is clamped in the instrument and subjected to a sinusoidal oscillating force. The temperature is ramped up at a constant rate. The instrument measures the sample's stiffness (storage modulus, E') and energy dissipation (loss modulus, E''). The ratio of loss to storage modulus gives the tan delta (tan δ). The temperature at which the tan δ peak occurs is often reported as the Tg.[10][12]
Mechanical Property Testing
-
Objective: To measure the bulk mechanical properties such as tensile and flexural strength and modulus.
-
Methodology: Cured samples are prepared according to specific geometries defined by ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties). The samples are then tested using a universal testing machine that applies a controlled load until failure.
Chemical Resistance Evaluation
-
Objective: To assess the stability of the cured epoxy in various chemical environments.
-
Methodology: Pre-weighed cured samples are fully immersed in selected chemicals (e.g., solvents, acids, bases) at a specified temperature. The samples are removed periodically, dried, and re-weighed to determine the percentage weight gain or loss, which indicates the extent of chemical absorption or degradation.[16] Visual inspection for swelling, discoloration, or cracking is also performed.
Caption: Diamine choice dictates network structure and final epoxy properties.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AROMATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hanepoxy.net [hanepoxy.net]
- 10. mdpi.com [mdpi.com]
- 11. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [ouci.dntb.gov.ua]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. pcimag.com [pcimag.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DSpace [polen.itu.edu.tr]
- 16. coatingsworld.com [coatingsworld.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and characterization of fast-curing powder epoxy adhesive at middle temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Validating the Molecular Structure of cis-1,4-Bis(aminomethyl)cyclohexane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of molecular structure is a cornerstone of modern drug discovery and development. For derivatives of 1,4-Bis(aminomethyl)cyclohexane, the distinction between cis and trans isomers is critical as it profoundly influences their three-dimensional shape, and consequently, their biological activity and physicochemical properties. This guide provides a comparative overview of the validation of the molecular structure of the cis isomer, with a focus on experimental techniques and data interpretation.
Due to the limited availability of public experimental data for cis-1,4-Bis(aminomethyl)cyclohexane, this guide will utilize cis- and trans-1,4-dimethylcyclohexane as a well-documented model system to illustrate the principles of structural validation. These principles are directly applicable to the target compound.
Comparative Analysis of cis and trans Isomers
The key to differentiating between the cis and trans isomers of 1,4-disubstituted cyclohexanes lies in their distinct conformational preferences and symmetry. In the cis isomer, one substituent is in an axial position while the other is equatorial in the chair conformation. This leads to a dynamic equilibrium between two energetically equivalent chair forms. The trans isomer, in its most stable conformation, has both substituents in equatorial positions, resulting in a less flexible and more stable structure. These differences are readily observable using spectroscopic techniques like Nuclear Magnetic Resonance (NMR).
Table 1: Comparative Spectroscopic Data (Illustrative Example: 1,4-Dimethylcyclohexane)
| Feature | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane |
| Conformation | Axial-equatorial chair interconversion | Predominantly di-equatorial chair |
| ¹H NMR | ||
| Methyl (CH₃) Protons | A single, time-averaged signal | A single, sharp signal |
| Cyclohexane Ring Protons | Complex, time-averaged multiplets | More resolved multiplets |
| ¹³C NMR | ||
| Methyl (CH₃) Carbons | One signal | One signal |
| Cyclohexane Ring Carbons | Two signals (due to symmetry) | Two signals (due to symmetry) |
Experimental Protocols for Structural Validation
The definitive validation of the molecular structure of this compound derivatives relies on a combination of spectroscopic and crystallographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts (δ), coupling constants (J), and signal multiplicities are then analyzed to elucidate the proton environment and connectivity. For this compound, the time-averaging of the axial and equatorial protons on the cyclohexane ring due to chair-chair interconversion is a key diagnostic feature.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a high-field spectrometer. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. Due to the C₂ᵥ symmetry of the time-averaged cis isomer and the C₂ₕ symmetry of the trans isomer, a reduced number of signals for the cyclohexane ring carbons is expected for both, but with distinct chemical shifts reflecting their different electronic environments.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the solid-state molecular structure, including bond lengths, bond angles, and stereochemistry.
Single-Crystal X-ray Diffraction Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas. Collect the diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure. The resulting structure will definitively show the cis or trans relationship of the aminomethyl groups.
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the validation of the molecular structure of a newly synthesized batch of a this compound derivative.
Caption: Workflow for the synthesis, purification, and structural validation of this compound derivatives.
This comprehensive approach, combining spectroscopic and crystallographic techniques, ensures the unambiguous determination of the molecular structure, which is a prerequisite for advancing drug development programs.
The Influence of cis-1,4-Bis(aminomethyl)cyclohexane on the Glass Transition Temperature of Epoxy Polymers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate curing agents is paramount in tailoring the thermomechanical properties of polymers. This guide provides a comparative analysis of cis-1,4-Bis(aminomethyl)cyclohexane (cis-BAMC) and its impact on the glass transition temperature (Tg) of epoxy resins, benchmarked against other common curing agents.
The glass transition temperature (Tg) is a critical parameter for polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For applications requiring high thermal stability, a higher Tg is desirable. This compound, a cycloaliphatic diamine, is recognized for its ability to impart a high Tg to epoxy resins upon curing. This is attributed to the rigid cycloaliphatic ring structure which restricts the mobility of the polymer chains in the cured network.
Comparative Analysis of Glass Transition Temperatures
The following table summarizes the glass transition temperatures of a standard epoxy resin, Diglycidyl ether of bisphenol A (DGEBA), cured with various amine and anhydride hardeners. This data, compiled from multiple studies, offers a quantitative comparison of the performance of 1,4-Bis(aminomethyl)cyclohexane against other common curing agents.
| Curing Agent | Curing Agent Type | Glass Transition Temperature (Tg) in DGEBA Epoxy Resin (°C) |
| 1,4-Bis(aminomethyl)cyclohexane (1,4-BAC) | Cycloaliphatic Diamine | 115[1] |
| Isophorone diamine (IPDA) | Cycloaliphatic Diamine | 149[2] |
| 4,4'-Methylenebis(cyclohexylamine) (PACM) | Cycloaliphatic Diamine | 155 |
| m-Phenylenediamine (m-PDA) | Aromatic Diamine | 150 |
| 4,4'-Diaminodiphenylmethane (DDM) | Aromatic Diamine | 150-165 |
| 4,4'-Diaminodiphenyl sulfone (DDS) | Aromatic Diamine | 180-220 |
| Triethylenetetramine (TETA) | Aliphatic Amine | 100-120 |
| Phthalic Anhydride (PA) | Anhydride | 110-120 |
| Methyl-5-norbornene-2,3-dicarboxylic anhydride (NMA) | Anhydride | 165[2] |
Note: The specific Tg can vary depending on the exact epoxy resin formulation, stoichiometry, and curing cycle.
The data indicates that while 1,4-Bis(aminomethyl)cyclohexane provides a significant increase in the glass transition temperature compared to some aliphatic amines, other cycloaliphatic and aromatic amines, as well as certain anhydrides, can yield even higher Tg values. The choice of curing agent will therefore depend on the specific thermal requirements of the application, alongside other considerations such as handling properties, cure kinetics, and cost.
The Role of Isomerism: Cis vs. Trans
Experimental Protocol: Measuring Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
The glass transition temperature of a cured polymer is typically determined using Differential Scanning Calorimetry (DSC).[3][4] This technique measures the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat flow curve.
A typical experimental procedure involves the following steps:
-
Sample Preparation: A small amount (typically 5-10 mg) of the cured polymer is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. An empty sealed aluminum pan is used as a reference.
-
Thermal Program: The sample is subjected to a controlled temperature program. A common method is a "heat-cool-heat" cycle to erase any previous thermal history.
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min) to a temperature well above the expected Tg.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from this second heating curve to ensure a consistent thermal history.
-
-
Data Analysis: The glass transition temperature is determined from the DSC thermogram as the midpoint of the step transition in the heat flow signal.
Experimental Workflow
The logical flow of assessing the impact of a curing agent like this compound on the glass transition temperature of a polymer is illustrated in the following diagram.
Caption: Experimental workflow for Tg assessment.
References
Performance comparison of polyamides based on cis-1,4-Bis(aminomethyl)cyclohexane and isophorone diamine
A comprehensive performance comparison of polyamides synthesized from cis-1,4-Bis(aminomethyl)cyclohexane and isophorone diamine is presented for researchers, scientists, and professionals in drug development. This guide details the thermal, mechanical, and chemical resistance properties of these polymers, supported by experimental data from various scientific sources.
Performance Comparison
The performance of polyamides is significantly influenced by the structure of the diamine monomer used in their synthesis. This section compares key performance indicators of polyamides derived from this compound and isophorone diamine.
Thermal Properties
The thermal stability of these polyamides is critical for their application in environments with elevated temperatures. Key thermal properties include the glass transition temperature (Tg) and the degradation temperature (Td).
| Property | Polyamide based on this compound | Polyamide based on Isophorone Diamine |
| Glass Transition Temperature (Tg) | 224–265 °C[1] | 217–239 °C[2] |
| Degradation Temperature (Td) | 445–450 °C[1] | 425–430 °C[2] |
Polyamides based on this compound exhibit a slightly higher glass transition temperature range and initial degradation temperature compared to those derived from isophorone diamine, suggesting enhanced thermal stability.
Mechanical Properties
Mechanical properties such as tensile strength, tensile modulus, and elongation at break are crucial for determining the structural integrity and durability of the polyamides. It is important to note that a direct comparison is challenging due to the variability in the diacids and testing conditions used in different studies.
Polyamides from this compound and Aromatic Diacids
| Property | Value |
| Tensile Strength | 77–92 MPa |
| Tensile Modulus | 1.5–2.5 GPa |
Note: Data derived from studies on aromatic polyamides incorporating bulky adamantane groups, which may influence the mechanical properties.
Polyamides from Isophorone Diamine
| Property | Observation |
| Mechanical Properties | Good mechanical properties at ambient temperature and even at 200 °C.[2] |
While specific quantitative data for isophorone diamine-based polyamides' tensile properties were not available for a direct comparison, studies indicate their robust mechanical performance over a range of temperatures[2].
Chemical Resistance
The ability of polyamides to resist degradation when exposed to various chemicals is a critical factor for their use in diverse applications.
General Polyamide Chemical Resistance
| Chemical Class | Resistance |
| Acids (strong) | Poor |
| Acids (dilute) | Fair to Good |
| Bases | Good |
| Organic Solvents | Good to Excellent |
| Oils and Fuels | Excellent[1] |
Generally, polyamides exhibit good resistance to bases, organic solvents, oils, and fuels[1]. However, they are susceptible to degradation by strong acids. The specific chemical resistance can be influenced by the crystallinity of the polymer and the presence of reinforcing agents. Elastomer modifications can enhance acid resistance[1].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thermal Analysis
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Standard: Based on ASTM D3418.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small sample (5-10 mg) of the polyamide is hermetically sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA) for Degradation Temperature (Td)
-
Standard: Based on ASTM E1131.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small sample (5-10 mg) of the polyamide is placed in a tared TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The degradation temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs.
-
Mechanical Testing
Tensile Testing for Tensile Strength, Modulus, and Elongation at Break
-
Standard: Based on ASTM D638.
-
Apparatus: A universal testing machine with appropriate grips and an extensometer.
-
Procedure:
-
Dog-bone shaped specimens of the polyamide are prepared according to the dimensions specified in the standard.
-
The specimen is mounted in the grips of the universal testing machine.
-
A tensile load is applied to the specimen at a constant crosshead speed until it fractures.
-
The applied load and the elongation of the specimen are continuously recorded.
-
Tensile strength is calculated as the maximum stress the material can withstand.
-
Tensile modulus (Young's modulus) is determined from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at break is the percentage increase in length of the specimen at the point of fracture.
-
Chemical Resistance Testing
-
Standard: Based on ASTM D543.
-
Procedure:
-
Pre-weighed and dimensionally measured specimens of the polyamide are fully immersed in the test chemical at a specified temperature for a defined period (e.g., 24 hours, 7 days).
-
After immersion, the specimens are removed, rinsed, and dried.
-
Changes in weight, dimensions, and appearance are recorded.
-
Mechanical properties (e.g., tensile strength) may be tested after exposure and compared to the properties of unexposed specimens to quantify the effect of the chemical.
-
Visualizations
The following diagrams illustrate the logical flow of polyamide performance comparison and a typical experimental workflow for their characterization.
Caption: Logical flow of polyamide performance comparison based on the diamine monomer.
Caption: Typical experimental workflow for polyamide characterization.
References
Spectroscopic Analysis for the Confirmation of cis-1,4-Bis(aminomethyl)cyclohexane Incorporation into a Polymer Backbone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic techniques to confirm the successful incorporation of the cycloaliphatic diamine, cis-1,4-Bis(aminomethyl)cyclohexane, into a polymer backbone. While direct and complete spectroscopic data for polymers synthesized specifically with the cis-isomer is limited in publicly available literature, this document outlines the expected spectral characteristics based on fundamental principles and provides comparative data from analogous polymer systems. Detailed experimental protocols for the key analytical methods are also presented to aid in the design and execution of characterization studies.
Introduction to Spectroscopic Polymer Characterization
Spectroscopic methods are indispensable tools for the structural elucidation of polymers. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the chemical composition, repeat unit structure, end groups, and overall architecture of a polymer.[1] For polymers synthesized with this compound, these techniques are crucial for verifying the incorporation of the diamine monomer and for distinguishing it from potential side products or polymers formed from isomeric impurities like the trans-isomer.
Expected Spectroscopic Signatures
The incorporation of this compound into a polymer, for instance, through polycondensation with a dicarboxylic acid to form a polyamide, will introduce characteristic signals in various spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed chemical structure of a polymer.[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the aminomethyl groups and the protons of the cyclohexane ring. The chemical shifts and multiplicities of the cyclohexane protons will be indicative of the cis-conformation.
-
¹³C NMR: The carbon NMR spectrum will provide distinct signals for the different carbon environments within the incorporated monomer unit, including the methylene carbons and the carbons of the cyclohexane ring. The chemical shifts can be sensitive to the stereochemistry of the cyclohexane ring.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups present in a polymer.[3] For a polyamide containing the this compound moiety, characteristic absorption bands would include:
-
N-H stretching: Around 3300 cm⁻¹ for the amide group.[3]
-
C=O stretching (Amide I): Around 1634 cm⁻¹.[3]
-
N-H bending (Amide II): Around 1542 cm⁻¹.[3]
-
C-H stretching: Aliphatic C-H stretching vibrations from the cyclohexane and aminomethyl groups are expected in the 2850-2950 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a valuable tool for determining the molecular weight distribution of polymers and confirming the structure of the repeating units.[5] The mass spectrum of a polymer containing this compound would show a series of peaks corresponding to the different polymer chain lengths, with the mass difference between adjacent peaks corresponding to the mass of the repeating unit.
Comparative Spectroscopic Data
Table 1: Comparative ¹H NMR Data for Polyamides with Different Diamines (Illustrative)
| Polymer System | Cyclohexane Protons (ppm) | Methylene Protons (-CH₂-N) (ppm) | Amide Proton (N-H) (ppm) |
| Polyamide with trans-1,4-Bis(aminomethyl)cyclohexane | ~1.2-1.8 | ~3.1-3.3 | ~8.0-8.2 |
| Polyamide with Hexamethylenediamine | - | ~3.2 | ~8.1 |
| Expected for Polyamide with this compound | Broader or different multiplet pattern compared to trans | Similar to trans | Similar to trans |
Note: The chemical shifts are approximate and can vary depending on the solvent, concentration, and the comonomer used.
Table 2: Comparative FTIR Data for Polyamides with Different Diamines (Illustrative)
| Polymer System | N-H Stretch (cm⁻¹) | Amide I (C=O) (cm⁻¹) | Amide II (N-H) (cm⁻¹) |
| Polyamide with cycloaliphatic diamine | ~3300 | ~1635 | ~1540 |
| Polyamide with linear aliphatic diamine (e.g., Nylon 6,6) | ~3300 | ~1633 | ~1545 |
Note: The peak positions are approximate. The fingerprint region (below 1500 cm⁻¹) may show more significant differences between polymers with different diamine structures.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol for Polyamide Analysis
-
Sample Preparation: Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., deuterated trifluoroacetic acid, sulfuric acid, or a mixture of solvents to improve solubility).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans for adequate signal-to-noise ratio, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to obtain quantitative information about the relative number of protons or carbons.
FTIR Spectroscopy Protocol for Polymer Analysis
-
Sample Preparation: For solid polymer samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. A small amount of the polymer is pressed against the ATR crystal. Alternatively, a thin film can be cast from a solution of the polymer.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory or a sample holder for thin films.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal or the substrate for the thin film. Then, record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the characteristic absorption bands.
MALDI-TOF MS Protocol for Polyamide Characterization
-
Sample Preparation:
-
Matrix Selection: Choose a suitable matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA)) that absorbs the laser energy and promotes ionization of the polymer.
-
Sample-Matrix Mixture: Prepare solutions of the polymer and the matrix in a common solvent (e.g., trifluoroacetic acid or a mixture of solvents). Mix the polymer and matrix solutions in an appropriate ratio.
-
Target Plate Deposition: Deposit a small droplet of the mixture onto the MALDI target plate and allow the solvent to evaporate, co-crystallizing the sample and the matrix.
-
-
Instrumentation: Use a MALDI-TOF mass spectrometer.
-
Data Acquisition: The instrument's laser is fired at the sample spot, causing desorption and ionization. The ions are then accelerated in the flight tube, and their time-of-flight is measured to determine their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum will show a distribution of peaks corresponding to the different polymer chain lengths. The mass of the repeating unit can be calculated from the mass difference between adjacent peaks.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized polymer to confirm the incorporation of the desired monomer.
References
Safety Operating Guide
Proper Disposal of cis-1,4-Bis(aminomethyl)cyclohexane: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of cis-1,4-Bis(aminomethyl)cyclohexane
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the correct procedures for handling and disposing of this chemical waste. Due to its hazardous properties, this compound must be managed as hazardous waste from the point of generation to its final disposal by a licensed facility.
Hazard Profile and Safety Summary
This compound is a corrosive and toxic substance that requires careful handling.[1][2] All personnel handling this chemical should be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Quantitative Hazard Classification
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[1][2][3] |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin.[1] |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage.[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | - | H412: Harmful to aquatic life with long lasting effects.[1] |
Experimental Protocols: In-Laboratory Waste Management
The following procedures detail the essential steps for managing this compound waste within the laboratory prior to collection by a certified disposal service.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, either in its pure form or as waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields and a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Do not mix this compound waste with other chemical waste streams, especially:
-
Acids
-
Strong oxidizing agents
-
Acid anhydrides
-
Acid chlorides
-
-
Collect this waste in a dedicated, properly labeled container.
Step 3: Waste Container Selection and Labeling
-
Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or other corrosion-resistant plastic containers are recommended. Do not use metal containers.
-
Container Condition: Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Toxic")
-
The date when the first waste was added to the container.
-
Step 4: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Closure: Keep the waste container closed at all times, except when adding waste.
Step 5: Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste.
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and added to your this compound waste container.
-
Deface Label: After triple-rinsing, deface or remove the original product label.
-
Final Disposal: The rinsed container can then be disposed of according to your institution's procedures for non-hazardous solid waste.
Step 6: Arranging for Final Disposal
-
Do not attempt to neutralize the waste unless it is part of a documented and approved laboratory procedure. Neutralization of corrosive materials can be highly exothermic and dangerous if not performed correctly.
-
Do not dispose of this chemical down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container. Always follow your institution's specific procedures for waste pickup requests.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling cis-1,4-Bis(aminomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of cis-1,4-Bis(aminomethyl)cyclohexane in a laboratory setting. Adherence to these procedures is crucial for minimizing exposure risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous chemical that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin, and is classified as toxic in contact with skin.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent any direct contact.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Protects against splashes of the chemical. Standard safety glasses are not sufficient.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or butyl rubber) | Provides a barrier against a chemical that is toxic upon skin contact. Double-gloving is recommended.[5] |
| Chemical-resistant lab coat or apron | Prevents contamination of personal clothing and skin.[6] | |
| Closed-toe shoes | Protects feet from potential spills.[5] | |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood | Minimizes the inhalation of any potential vapors or aerosols.[1][4][7] |
| NIOSH/MSHA approved respirator with appropriate cartridge (e.g., ammonia and organic ammonia derivatives filter) | Recommended if a fume hood is not available or if there is a risk of exceeding exposure limits.[1] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Handling the Chemical :
-
Wear the appropriate PPE as detailed in Table 1.
-
Do not breathe mist, vapors, or spray.[1]
-
When transferring the chemical, use appropriate tools and techniques to minimize splashing and aerosol generation.
-
-
Post-Handling Procedures :
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
In case of skin contact : Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
If inhaled : Move the person to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.[1][2]
-
If swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all chemical residues and contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[1]
-
-
Disposal Method :
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. 1,4-Bis(aminomethyl)cyclohexane | 2549-93-1 | TCI AMERICA [tcichemicals.com]
- 3. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
